molecular formula C20H22ClNO6 B1596559 Berberine chloride dihydrate CAS No. 5956-60-5

Berberine chloride dihydrate

Katalognummer: B1596559
CAS-Nummer: 5956-60-5
Molekulargewicht: 407.8 g/mol
InChI-Schlüssel: NWMNHQUPWGJEKI-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Berberine chloride dihydrate is a useful research compound. Its molecular formula is C20H22ClNO6 and its molecular weight is 407.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Berberine chloride dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Berberine chloride dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18NO4.ClH.2H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;2*1H2/q+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMNHQUPWGJEKI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5030820
Record name Berberine chloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5030820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5956-60-5
Record name Berberine chloride dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Berberine chloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5030820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BERBERINE CHLORIDE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266464AEJZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Pharmacological Properties of Berberine Chloride Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Berberine, an isoquinoline alkaloid, has a rich history in traditional Chinese and Ayurvedic medicine, where it has been used for centuries to treat a variety of ailments, including gastrointestinal infections and inflammation.[1] The salt form, berberine chloride dihydrate, offers favorable solubility and stability for research and formulation.[2] Modern pharmacological investigation has revealed that this single molecule possesses a remarkable ability to engage multiple molecular targets, positioning it as a compound of significant interest for drug development in metabolic, cardiovascular, oncologic, and neurological disorders. This guide provides an in-depth exploration of the core pharmacological properties of berberine chloride dihydrate, moving beyond a simple catalog of effects to elucidate the underlying mechanisms and provide practical, field-proven experimental frameworks for its investigation.

Physicochemical Profile and Pharmacokinetics: The Bioavailability Challenge

Berberine chloride dihydrate is a bright yellow, crystalline quaternary ammonium salt derived from plants such as those in the Berberis genus (e.g., Barberry) and Coptis chinensis (Goldthread).[2][3] While soluble in water and alcohol, its clinical utility is hampered by inherently poor oral bioavailability.[2][4]

The primary obstacle is a significant first-pass effect in the intestine and liver, which limits systemic exposure.[4] Studies in rats have demonstrated an absolute oral bioavailability of less than 1%.[4][5] This necessitates a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile for any drug development program.

Key Causality: The low bioavailability is not a failure of the molecule but a consequence of its structure, which makes it a substrate for efflux transporters (like P-glycoprotein) in the gut and extensive metabolism by cytochrome P450 enzymes (CYPs) in the liver.[6] This understanding is critical, as it directs formulation strategies—such as the development of nanoformulations or co-administration with absorption enhancers—to bypass these barriers.[1][6][7]

Pharmacokinetic Parameter Value (Species: Rat) Value (Species: Human) Reference
Absolute Oral Bioavailability 0.37% - 0.68%Very low, not precisely quantified[4][5]
Cmax (Oral Dose: 100 mg/kg) ~9.48 ng/mLN/A[4]
Cmax (Oral Dose: 400 mg) N/A~0.4 ng/mL[4]
Metabolism Extensive Phase I & Phase IIAssumed extensive[5]
Primary Excretion Route Feces (as metabolites)Feces[5]

Table 1: Summary of key pharmacokinetic parameters for berberine. Values can vary significantly based on dose and formulation.

The Central Hub of Action: AMP-Activated Protein Kinase (AMPK)

Many of berberine's diverse pharmacological effects converge on a single, critical molecular target: AMP-activated protein kinase (AMPK).[6][8] AMPK functions as a cellular energy sensor or "metabolic master switch."[9] It is activated when the cellular AMP:ATP ratio rises, signaling a low-energy state.

Berberine activates AMPK, which in turn triggers a cascade of downstream events aimed at restoring energy homeostasis.[3] This includes stimulating catabolic processes that generate ATP (like glucose uptake and fatty acid oxidation) and inhibiting anabolic processes that consume ATP (like cholesterol and protein synthesis).[3][10] This central mechanism is the foundation for berberine's potent anti-diabetic and lipid-lowering effects.

AMPK_Pathway Berberine Berberine AMPK AMPK Activation Berberine->AMPK Glucose_Uptake ↑ Glucose Uptake (GLUT4 Translocation) AMPK->Glucose_Uptake Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Lipid_Synthesis ↓ Lipid Synthesis (↓ ACC, HMGCR) AMPK->Lipid_Synthesis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Protein_Synthesis ↓ Protein Synthesis (mTOR Pathway) AMPK->Protein_Synthesis

Caption: Berberine's activation of the central metabolic regulator, AMPK.

Broad-Spectrum Pharmacological Activities

Metabolic Regulation: Anti-Diabetic and Lipid-Lowering Properties

Berberine's most well-documented effects are on glucose and lipid metabolism, making it a strong candidate for treating type 2 diabetes and hyperlipidemia.[11][12] Clinical studies have shown its efficacy in lowering blood glucose and hemoglobin A1c (HbA1c) is comparable to the prescription drug metformin.[12][13]

Mechanistic Insights:

  • Anti-Diabetic: Through AMPK activation, berberine increases insulin sensitivity, promotes glucose uptake into muscle cells via GLUT4 translocation, and suppresses glucose production (gluconeogenesis) in the liver.[3][8][14][15]

  • Lipid-Lowering: It reduces circulating levels of total cholesterol, LDL ("bad") cholesterol, and triglycerides.[11][16] This is achieved by inhibiting enzymes involved in cholesterol synthesis and promoting the excretion of cholesterol.[9][16]

Protocol 1: In Vivo Evaluation of Anti-Diabetic Efficacy

This protocol provides a self-validating system to assess causality between berberine administration and glycemic control.

Objective: To determine the effect of berberine chloride dihydrate on blood glucose levels in a streptozotocin (STZ)-induced diabetic rat model.

Methodology:

  • Animal Model Induction:

    • Acclimate male Wistar rats (180-220g) for one week.

    • Induce diabetes via a single intraperitoneal (IP) injection of STZ (60 mg/kg) dissolved in citrate buffer (pH 4.5).

    • Confirm diabetes after 72 hours. Rats with fasting blood glucose (FBG) > 250 mg/dL are considered diabetic and included in the study.

  • Grouping and Treatment:

    • Randomly assign diabetic rats into groups (n=8 per group):

      • Group 1: Diabetic Control (Vehicle: 0.5% CMC-Na, oral gavage)

      • Group 2: Positive Control (Metformin, 150 mg/kg, oral gavage)

      • Group 3: Berberine (50 mg/kg, oral gavage)

      • Group 4: Berberine (100 mg/kg, oral gavage)

    • Administer treatments daily for 4 weeks.

  • Data Collection & Analysis:

    • Measure FBG weekly from tail vein blood using a glucometer.

    • At the end of the study, collect terminal blood samples to measure HbA1c, insulin, and lipid profiles (Total Cholesterol, Triglycerides, LDL, HDL).

    • Harvest pancreas for histological analysis (H&E staining) to assess islet integrity.

  • Self-Validation & Causality:

    • The inclusion of a vehicle control isolates the effect of the compound from the gavage procedure.

    • The positive control (metformin) provides a benchmark for efficacy.

    • The dose-response relationship (50 vs. 100 mg/kg) strengthens the evidence of causality.

    • Biochemical data (FBG, HbA1c) correlated with histological findings (pancreatic islets) provides a multi-level validation of the therapeutic effect.

Anti-Inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are underlying drivers of numerous diseases. Berberine exhibits potent activity in mitigating both processes.[1][17]

Mechanistic Insights:

  • Anti-inflammatory: Berberine suppresses the activation of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[1][10][18] This leads to a downstream reduction in the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β.[10]

  • Antioxidant: It reduces oxidative stress by decreasing the production of reactive oxygen species (ROS) and malondialdehyde (MDA), while simultaneously enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD).[19]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway MAPK_Pathway MAPK Pathway Inflammatory_Stimuli->MAPK_Pathway Berberine Berberine Berberine->NFkB_Pathway Berberine->MAPK_Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Berberine->Cytokines NFkB_Pathway->Cytokines MAPK_Pathway->Cytokines

Caption: Berberine's inhibitory action on key inflammatory signaling pathways.

Protocol 2: In Vitro Assessment of Anti-Inflammatory Activity

Objective: To quantify the inhibitory effect of berberine on lipopolysaccharide (LPS)-induced cytokine production in RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Treatment:

    • Seed cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of berberine (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control group.

  • Quantification of Cytokines:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Viability Assay (Self-Validation):

    • In a parallel 96-well plate, perform an MTT or CCK-8 assay with the same berberine concentrations to ensure that the observed reduction in cytokines is not due to cytotoxicity.

    • Causality Check: A significant reduction in cytokine levels without a corresponding decrease in cell viability demonstrates a true anti-inflammatory effect.

Antimicrobial Activity

Historically, berberine's primary use was as an antimicrobial agent.[3] It possesses broad-spectrum activity against bacteria (including antibiotic-resistant strains like MRSA), fungi, protozoa, and viruses.[20][21]

Mechanistic Insights: The antimicrobial action is multifaceted. Key mechanisms include damaging the structure of the bacterial cell membrane and inhibiting the synthesis of essential macromolecules like proteins and DNA.[20][21]

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.2% (in solution)[22][23]
Escherichia coliVariable, mechanism studied[20][21]
Helicobacter pyloriDocumented inhibition[11][24]
Streptococcus mutansEffective inhibition[25]

Table 2: Representative MIC values for berberine against select pathogens. Values can differ based on strain and methodology.

Anticancer Properties

Berberine demonstrates significant antineoplastic activity across various cancer cell lines.[24][26] Its effects are pleiotropic, impacting multiple hallmarks of cancer.

Mechanistic Insights:

  • Induction of Apoptosis: Activates programmed cell death by modulating Bcl-2 family proteins and activating caspases.[27]

  • Cell Cycle Arrest: Halts the proliferation of cancer cells at different phases of the cell cycle.[7][28]

  • Inhibition of Metastasis: Suppresses the invasion and migration of cancer cells.[26][29]

  • Signaling Pathway Modulation: Interacts with numerous oncogenic pathways including PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin.[28] It can also act as a dual inhibitor of DNA topoisomerase I and II.[27]

Anticancer_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Cancer_Cells Cancer Cell Line (e.g., MCF-7, HCT116) Berberine_Treatment Treat with Berberine (Dose-Response) Cancer_Cells->Berberine_Treatment Viability_Assay Cell Viability Assay (MTT / CCK-8) Berberine_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) Viability_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Viability_Assay->Cell_Cycle_Assay Migration_Assay Migration/Invasion Assay (Wound Healing / Transwell) Viability_Assay->Migration_Assay

Caption: A logical workflow for evaluating the anticancer effects of berberine.

Neuroprotective Effects

Emerging evidence highlights berberine's potential in neurology. A crucial property is its ability to cross the blood-brain barrier, allowing it to exert direct effects within the central nervous system.[30] It has shown promise in experimental models of neurodegenerative conditions like Alzheimer's disease, Parkinson's disease, and vascular dementia.[30][31]

Mechanistic Insights:

  • Anti-neuroinflammation: Suppresses microglial activation and the production of neurotoxic inflammatory mediators.[32]

  • Antioxidant: Protects neurons from oxidative damage.[18][31]

  • AChE Inhibition: Inhibits acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine, a mechanism relevant to Alzheimer's disease therapy.[31]

  • Anti-Apoptotic: Protects neurons from programmed cell death in response to injury or stress.[31]

Safety, Tolerability, and Drug Interactions

Berberine generally exhibits a favorable safety profile.[1] The most commonly reported adverse effects are gastrointestinal in nature, including nausea, diarrhea, and constipation, which are typically mild and transient.

Trustworthiness in Application: A key consideration for researchers is potential drug-drug interactions. For instance, berberine can influence the pharmacokinetics of other drugs. It has been shown to increase the bioavailability of metformin, which could enhance its effects and side effects if not managed properly.[33] Therefore, when designing clinical or preclinical studies, it is imperative to account for potential interactions with co-administered therapeutic agents.

Conclusion and Future Directions

Berberine chloride dihydrate is not a single-target agent but a pleiotropic molecule that modulates fundamental cellular pathways, including metabolic regulation via AMPK and inflammatory signaling via NF-κB. Its broad pharmacological profile—spanning metabolic, cardiovascular, antimicrobial, anticancer, and neuroprotective effects—makes it a compelling candidate for further drug development.

The primary hurdle remains its poor oral bioavailability. Future research must focus on innovative drug delivery systems, such as solid lipid nanoparticles or nanoemulsions, to enhance systemic exposure and unlock its full therapeutic potential.[7][34] As we continue to unravel its complex mechanisms, berberine stands as a powerful example of how a natural product can offer modern solutions to multifaceted diseases.

References

  • Devi, A., Sharma, A., Kaur, R., Bhushan, B., Kaur, A., Jaswal, S., Singh, S., & Kaur, A. (2025). Berberine Chloride: A Comprehensive Review of Its Pharmacology, Therapeutic Applications, and Molecular Mechanisms. International Journal of Innovative Science and Research Technology, 10(11), 1628-1636. [Link]

  • ResearchGate. (n.d.). Berberine hydrochloride (BBR) reduces cytokine-induced inflammation and... [Download Scientific Diagram]. Retrieved February 7, 2026, from [Link]

  • Song, D., Hao, J., & Fan, D. (2020). Biological properties and clinical applications of berberine. Frontiers in Medicine, 14(5), 564-582. [Link]

  • Feng, Y., et al. (2024). Pharmacological properties and therapeutic potential of berberine: a comprehensive review. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • WebMD. (n.d.). Berberine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved February 7, 2026, from [Link]

  • Salehi, B., et al. (2023). Recent studies on berberine and its biological and pharmacological activities. Phytotherapy Research. [Link]

  • Sadeghnia, H. R., et al. (2017). Neuroprotective effect of berberine chloride on cognitive impairment and hippocampal damage in experimental model of vascular dementia. Iranian Journal of Basic Medical Sciences, 20(6), 663-671. [Link]

  • Creative Biolabs. (2023). Berberine hydrochloride: anticancer activity and nanoparticulate delivery system. Retrieved February 7, 2026, from [Link]

  • SuperSmart. (2018). Berberine: its anti-diabetes effect and benefits for health. Retrieved February 7, 2026, from [Link]

  • UCLA Health. (n.d.). What to know about berberine, the so-called "nature's Ozempic". Retrieved February 7, 2026, from [Link]

  • Bioway. (2026). What Are the Health Benefits of Berberine HCL Powder? A Comprehensive Guide. Retrieved February 7, 2026, from [Link]

  • Nguyen, T. H., et al. (2020). Antibacterial activity of a berberine nanoformulation. Beilstein Journal of Nanotechnology, 11, 1326-1334. [Link]

  • Shojaee, M., et al. (2023). A Mechanistic Review on How Berberine Use Combats Diabetes and Related Complications: Molecular, Cellular, and Metabolic Effects. Molecules, 28(15), 5740. [Link]

  • Li, C., et al. (2021). Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases. Frontiers in Pharmacology, 12, 763113. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Berberine chloride a comprehensive review of its pharmacology therapeutic applications and molecular mechanisms. Retrieved February 7, 2026, from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Berberine Chloride Hydrate? Retrieved February 7, 2026, from [Link]

  • ClinicalTrials.gov. (n.d.). Evaluating the Tolerability and Effects of Berberine on Major Metabolic Biomarkers: A Pilot Study. Retrieved February 7, 2026, from [Link]

  • Bioway. (n.d.). What is the mechanism of Berberine Chloride? Retrieved February 7, 2026, from [Link]

  • MedlinePlus. (n.d.). Berberine. Retrieved February 7, 2026, from [Link]

  • Patsnap Synapse. (2024). What is Berberine Chloride Hydrate used for? Retrieved February 7, 2026, from [Link]

  • MedicalNewsToday. (n.d.). Berberine: Benefits, supplements, side effects, dosage, and more. Retrieved February 7, 2026, from [Link]

  • Rauf, A., et al. (2021). Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways. Molecules, 26(24), 7593. [Link]

  • Yin, J., Xing, H., & Ye, J. (2008). Efficacy of Berberine in Patients with Type 2 Diabetes. Metabolism, 57(5), 712-717. [Link]

  • Liang, Y., et al. (2019). Antioxidant and Anti-Inflammatory Activities of Berberine in the Treatment of Diabetes Mellitus. Evidence-Based Complementary and Alternative Medicine, 2019, 5918540. [Link]

  • Xia, T., et al. (2022). A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies. Frontiers in Microbiology, 13, 923678. [Link]

  • SciSpace. (n.d.). Evaluation of Berberine Chloride as a New Antibacterial Agent Against Gram-Positive Bacteria for Medical Textiles. Retrieved February 7, 2026, from [Link]

  • Tan, W., et al. (2011). Berberine hydrochloride: anticancer activity and nanoparticulate delivery system. International Journal of Nanomedicine, 6, 1773-1777. [Link]

  • Feng, R., et al. (2021). Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats. Frontiers in Pharmacology, 11, 594852. [Link]

  • Zhang, M., et al. (2023). Neuroprotective effect and preparation methods of berberine. Frontiers in Pharmacology, 14, 1188331. [Link]

  • Wang, Y., et al. (2023). Based on network pharmacology and experimental validation, berberine can inhibit the progression of gastric cancer by modulating oxidative stress. Journal of Gastrointestinal Oncology, 14(6), 2736-2752. [Link]

  • ResearchGate. (n.d.). (PDF) 'Evaluation of Berebrine Chloride as a New Antibacterial Agent Against Gram Positive Bacteria for Medical Textiles. Retrieved February 7, 2026, from [Link]

  • Nebraska Medicine. (2022). Is berberine a safe alternative treatment for diabetes? Retrieved February 7, 2026, from [Link]

  • Tan, W., et al. (2011). Berberine hydrochloride: anticancer activity and nanoparticulate delivery system. International Journal of Nanomedicine, 6, 1773-1777. [Link]

  • Turner, N., et al. (2022). Comparative pharmacokinetics and safety assessment of transdermal berberine and dihydroberberine. PLOS ONE, 17(4), e0261363. [Link]

  • ResearchGate. (n.d.). (PDF) Recent studies on berberine and its biological and pharmacological activities. Retrieved February 7, 2026, from [Link]

  • Och, A., et al. (2022). Berberine: A Comprehensive Review of its Anticancer Properties. Molecules, 27(15), 4933. [Link]

  • ResearchGate. (n.d.). Neuroprotective effect and preparation methods of berberine. Retrieved February 7, 2026, from [Link]

  • Wang, D., et al. (2023). The inhibitory effect of berberine chloride hydrate on Streptococcus mutans biofilm formation at different pH values. Journal of Oral Microbiology, 15(1), 2261621. [Link]

  • Wang, K., et al. (2023). Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications. Pharmaceutics, 15(10), 2411. [Link]

  • ResearchGate. (n.d.). Neuroprotective effect of berberine chloride on cognitive impairment and hippocampal damage in experimental model of vascular dementia. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: Natural Sources and Extraction of Berberine Chloride Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Berberine Chloride Dihydrate (


) represents the thermodynamically stable, crystalline salt form of the benzylisoquinoline alkaloid berberine. While the native alkaloid exists as a quaternary ammonium species in various Ranunculales plants, the chloride dihydrate form is the pharmaceutical standard due to its superior solubility profile and bioavailability compared to the sulfate or anhydrate forms.

This guide delineates the botanical reservoirs of high-yield berberine and details a self-validating extraction protocol. We transition from traditional Soxhlet methods to high-efficiency Ultrasound-Assisted Extraction (UAE), culminating in a specific crystallization workflow designed to isolate the dihydrate polymorph.

Botanical Reservoirs: Source Analysis

The selection of raw material is governed by the Alkaloid Index (AI) —a ratio of berberine to co-occurring alkaloids (palmatine, jatrorrhizine) which complicates purification.

Table 1: Comparative Analysis of Primary Botanical Sources
Botanical SourceCommon NamePart UsedBerberine Content (% w/w)Primary Co-alkaloidsExtraction Complexity
Coptis chinensis Chinese GoldthreadRhizome5.0 – 7.0% Coptisine, PalmatineModerate
Berberis vulgaris BarberryRoot Bark4.0 – 6.0%Berbamine, OxyacanthineHigh (Lignin interference)
Hydrastis canadensis GoldensealRhizome2.0 – 4.0%HydrastineLow
Phellodendron amurense Amur Cork TreeBark1.0 – 2.5%Palmatine, MagnoflorineModerate

Expert Insight: While Coptis chinensis offers the highest theoretical yield, Berberis vulgaris is often more cost-effective for industrial scaling despite higher lignin content. For high-purity research standards, Coptis rhizomes are the preferred starting material due to a cleaner alkaloid profile.

The Chemistry of Extraction

Berberine is a quaternary ammonium salt, making it polar. However, its solubility is highly pH-dependent.

  • Native State: In plant vacuoles, berberine exists often as a sulfate or bound to organic acids.

  • Solvation Principle: We utilize Acidified Ethanol . The ethanol penetrates the cell wall (mass transfer), while the acid (HCl or Acetic) displaces the natural counter-ions, converting the alkaloid into a more soluble salt form and disrupting cell wall interactions.

Visualization: Extraction & Isolation Workflow

The following diagram outlines the critical path from raw biomass to the specific dihydrate crystal.

ExtractionWorkflow RawMaterial Raw Material (Coptis chinensis Rhizome) PreTreatment Pre-Treatment Pulverization (40-60 mesh) Defatting (Optional) RawMaterial->PreTreatment Extraction Ultrasound-Assisted Extraction (UAE) Solvent: 80% EtOH + 1% HCl Temp: 50°C | Time: 40 min PreTreatment->Extraction Mass Transfer Filtration Filtration & Concentration Remove biomass -> Evaporate EtOH Extraction->Filtration AcidBase Acid-Base Workup pH Adjustment -> Precipitation Filtration->AcidBase Crude Extract SaltingOut Salting Out (Common Ion Effect) Add NaCl / HCl AcidBase->SaltingOut B-Cl Precipitation Crystallization Recrystallization Solvent: H2O (Critical for Dihydrate) SaltingOut->Crystallization Crude Crystals FinalProduct Berberine Chloride Dihydrate Yellow Needle Crystals Crystallization->FinalProduct Controlled Drying

Figure 1: Operational workflow for the isolation of Berberine Chloride Dihydrate, emphasizing the transition from organic extraction to aqueous crystallization.[1]

Experimental Protocols

Protocol A: Ultrasound-Assisted Extraction (UAE)

Rationale: Traditional Soxhlet extraction requires 6–8 hours and risks thermal degradation. UAE utilizes acoustic cavitation to disrupt cell walls, reducing time to <60 minutes with higher yields [1].

Reagents:

  • Ethanol (95%, Analytical Grade)

  • Hydrochloric Acid (37%)

  • Raw Material: Coptis chinensis rhizome powder (40 mesh)

Step-by-Step:

  • Solvent Preparation: Prepare a solvent mixture of 80% Ethanol / 19% Water / 1% HCl . The acid is critical to solubilize the alkaloid and stabilize the cation.

  • Loading: Mix plant powder with solvent at a ratio of 1:15 (w/v) in an Erlenmeyer flask.

  • Sonication: Place in an ultrasonic bath (Frequency: 40 kHz, Power: 300W).

    • Temperature: Maintain at 50°C . (Do not exceed 60°C to prevent artifact formation).

    • Time: 40 minutes.

  • Separation: Vacuum filter the mixture immediately through a Buchner funnel (Whatman No. 1 paper). Re-extract the marc (residue) once more if yield maximization is critical.

  • Concentration: Evaporate the ethanol using a rotary evaporator at 50°C under reduced pressure until a viscous, dark yellow syrup (approx. 20% of original volume) remains.

Protocol B: Synthesis of Berberine Chloride Dihydrate

Rationale: The crude extract contains a mix of alkaloids. We use the Common Ion Effect (adding


) to selectively precipitate Berberine Chloride. The "Dihydrate" form is achieved through specific water-based recrystallization and humidity equilibration [2].

Step-by-Step:

  • Acidification: To the concentrated syrup from Protocol A, add hot distilled water (equal volume to the syrup). Adjust pH to 1.5–2.0 using concentrated HCl.

  • Salting Out: While maintaining the solution at 60°C, add Sodium Chloride (NaCl) to saturation (approx. 20% w/v).

    • Mechanism:[2][3][4][5][6][7] The high concentration of chloride ions (

      
      ) shifts the equilibrium, forcing the less soluble Berberine Chloride to precipitate.
      
  • Precipitation: Cool the solution slowly to 4°C and hold for 12 hours. Bright yellow needle-like crystals will form.

  • Filtration: Filter the crude crystals. Wash with ice-cold 2% HCl solution (to prevent re-dissolution) followed by a small amount of ice-cold ethanol (to remove organic impurities).

  • Recrystallization (Crucial for Dihydrate):

    • Dissolve crude crystals in boiling distilled water (approx. 1:50 w/v).

    • Note: Do not use pure ethanol here. Water is necessary to provide the hydration molecules for the crystal lattice.

    • Allow to cool slowly to room temperature, then to 4°C.

  • Drying & Equilibration:

    • Filter the purified crystals.

    • Drying: Dry in an oven at 50°C for 4 hours.

    • Hydration Step: Transfer to a desiccator containing a saturated solution of Sodium Bromide (creates ~58% RH) or simply air-equilibrate at room humidity (>12% RH) for 24 hours.

    • Warning: Drying under high vacuum or temperatures >80°C will produce the anhydrate. The dihydrate is the stable form at standard ambient humidity [3].

Analytical Validation

To confirm the identity and purity of the extracted Berberine Chloride Dihydrate.

HPLC Methodology
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 345 nm (Absorption maximum).

  • Retention Time: ~8–10 minutes (system dependent).

  • Purity Target: >98% for pharmaceutical applications.

Chemical Transformation Logic

The following graph illustrates the chemical shift from the natural sulfate/organic complex to the stable pharmaceutical salt.

ChemicalTransformation Native Native Berberine (Sulfate/Tannate Complex) Intermediate Solubilized Cation (Berberinium+) Native->Intermediate Acidified EtOH (Displacement) Precipitate Crude Berberine HCl (Solid) Intermediate->Precipitate + NaCl / HCl (Common Ion Effect) Final Berberine Cl · 2H2O (Dihydrate Crystal) Precipitate->Final Recrystallization (H2O) + Equilibration

Figure 2: Chemical transformation pathway from native plant complex to the dihydrate salt.

References

  • Satija, S., et al. (2015).[8] "Extraction of Berberine: Modern vs Traditional Methods." Frontiers in Pharmacology. Available at: [Link]

  • Battini, S., et al. (2017). "Novel multi-component crystals of berberine with improved pharmaceutical properties."[7] IUCrJ (International Union of Crystallography). Available at: [Link]

  • Tong, H.H., et al. (2009). "Hydration and Phase Transformation of Berberine Chloride." Journal of Pharmaceutical Sciences. (Verified via snippet 1.17/1.20 context).
  • Liu, Y., et al. (2013).[8] "Optimization of Ultrasound-Assisted Extraction of Berberine from Coptis chinensis." Industrial Crops and Products.

Sources

Technical Monograph: Berberine Chloride Dihydrate (CAS 5956-60-5)

Author: BenchChem Technical Support Team. Date: February 2026

Integrative Analysis of Physicochemical Properties, Pharmacodynamics, and Analytical Methodologies

Executive Summary

Berberine chloride dihydrate (CAS 5956-60-5) is a quaternary isoquinoline alkaloid of significant interest in metabolic and oncological research.[1] While historically utilized in ethnomedicine, its utility as a modern therapeutic lead is defined by a specific paradox: it possesses potent intracellular activity (specifically AMPK activation) but suffers from poor bioavailability due to P-glycoprotein (P-gp) efflux and rapid first-pass metabolism. This guide provides a technical roadmap for researchers to navigate these challenges, offering validated protocols for quantification and mechanistic insights for experimental design.

Physicochemical Characterization & Stoichiometry

Researchers must distinguish between the anhydrous salt and the dihydrate form to ensure accurate molarity calculations in in vitro assays. CAS 5956-60-5 specifically denotes the dihydrate .

ParameterSpecificationTechnical Note
Molecular Formula

The dihydrate moiety adds ~36 Da to the mass compared to the anhydrous form.
Molecular Weight 407.85 g/mol Use this value for all molarity calculations. (Anhydrous MW is ~371.8 g/mol ).[2]
Appearance Yellow crystalline powderStrongly fluorescent under UV light (useful for qualitative TLC).
Solubility (Water) Low (~5 mM at 25°C)Solubility is pH-dependent .[1] It increases significantly in phosphate buffer (pH 7.[1]0) compared to water or acidic media.[2]
pKa ~11.7 (Quaternary amine)Remains ionized across the physiological pH range, contributing to poor passive diffusion.
Stability Light SensitiveCritical: Store in amber vials. Solutions degrade upon prolonged light exposure.

Experimental Insight: When preparing stock solutions for cell culture, do not attempt to dissolve directly in cell media. Dissolve in DMSO to create a 1000x stock (e.g., 10-50 mM), then dilute into media to prevent precipitation.

Pharmacodynamics: The AMPK-Mitochondrial Axis

The primary mechanism of action for Berberine is the activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK).[3][4] Unlike direct phosphorylation, Berberine acts upstream by inhibiting Mitochondrial Complex I.

Mechanistic Pathway[3][4][5][6][7]
  • Mitochondrial Inhibition: Berberine accumulates in the mitochondria (driven by membrane potential) and inhibits Complex I (NADH dehydrogenase).

  • Energy Stress: This inhibition reduces ATP production, elevating the intracellular AMP:ATP ratio.

  • AMPK Activation: The high AMP:ATP ratio induces a conformational change in AMPK, preventing its dephosphorylation and leading to persistent activation.

  • Downstream Effects:

    • Inhibition of mTORC1: Suppresses protein synthesis and cell growth (anti-cancer).

    • Activation of ACC: Promotes fatty acid oxidation (metabolic syndrome).

    • SIRT1 Modulation: Links metabolism to longevity pathways.

Visualization: Berberine Signaling Cascade

The following diagram illustrates the causal flow from mitochondrial entry to downstream phenotypic outcomes.

AMPK_Pathway BBR Berberine (CAS 5956-60-5) Mito Mitochondria (Complex I) BBR->Mito Accumulates ATP ATP Production Mito->ATP Inhibits Ratio AMP:ATP Ratio ATP->Ratio Decreases ATP AMPK AMPK Activation (Thr172 Phosphorylation) Ratio->AMPK Allosteric Activation mTOR mTORC1 (Protein Synthesis) AMPK->mTOR Inhibits ACC ACC (Fatty Acid Oxidation) AMPK->ACC Phosphorylates (Activates) Pgp P-gp Expression AMPK->Pgp Downregulates (Feedback Loop)

Caption: Figure 1. Berberine-induced metabolic reprogramming via the Mitochondrial Complex I inhibition and subsequent AMPK activation cascade.

Biopharmaceutical Challenges & Formulation Strategies

Berberine is a Class IV compound (Low Solubility, Low Permeability) in the Biopharmaceutics Classification System (BCS).

The P-glycoprotein (P-gp) Barrier

Berberine is a substrate for P-gp (MDR1). Upon entering the enterocyte, it is immediately pumped back into the intestinal lumen. This results in an absolute bioavailability of <1% in standard oral formulations.[8][9]

Validated Enhancement Strategies

To improve in vivo efficacy, researchers should employ one of the following formulation strategies:

  • P-gp Inhibition: Co-administration with Piperine or TPGS (d-alpha-tocopheryl polyethylene glycol 1000 succinate). TPGS acts as both a solubilizer and a P-gp inhibitor.

  • Lipid-Based Delivery: Encapsulation in liposomes or micelles protects the quaternary ammonium cation from intestinal hydrolysis and bypasses some efflux mechanisms.

  • Nano-Crystallization: Antisolvent precipitation to reduce particle size to the nanometer range increases the surface area for dissolution.

Analytical Methodology: HPLC Quantification

Quantifying Berberine in biological matrices (plasma/tissue) requires robust separation from metabolites (e.g., Berberrubine).

Protocol: Reversed-Phase HPLC-UV

Objective: Accurate quantification of Berberine Chloride in plasma or cell lysate.

  • Instrument: HPLC with UV/Vis or PDA detector.

  • Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).

  • Wavelength: 345 nm (Primary), 266 nm (Secondary).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid or 0.05M

      
       (pH 3.0).
      
    • Solvent B: Acetonitrile (HPLC Grade).

    • Isocratic Ratio: A:B (60:40 or 70:30 depending on column retention).

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 20 µL.

Workflow: Biological Sample Preparation

Direct injection of plasma will ruin the column. A protein precipitation step is mandatory.

Sample_Prep Sample Plasma Sample (100 µL) Precip Protein Precipitation Add 300 µL Methanol/ACN Sample->Precip Vortex Vortex (2 min) Precip->Vortex Centrifuge Centrifuge (12,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter (0.22 µm PTFE) Supernatant->Filter Inject HPLC Injection Filter->Inject

Caption: Figure 2.[11] Standardized protein precipitation workflow for the extraction of Berberine from biological matrices prior to HPLC analysis.

References
  • CymitQuimica. CAS 5956-60-5: Berberine chloride dihydrate - Physical Properties and Applications.[12]Link

  • National Institutes of Health (NIH) - PMC. Physicochemical Characterization of Berberine Chloride: Solubility and Stability Studies.Link

  • Diabetes Journals. Berberine, a Natural Plant Product, Activates AMP-Activated Protein Kinase With Beneficial Metabolic Effects.[3][4]Link

  • Frontiers in Pharmacology. Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity.Link

  • PLOS ONE. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation (Mitochondrial Complex I Inhibition).[4]Link[4]

  • AAPS PharmSciTech. Bioavailability Study of Berberine and the Enhancing Effects of TPGS on Intestinal Absorption in Rats.Link

Sources

Investigating the Neuroprotective Effects of Berberine Chloride Dihydrate In Vitro: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to elucidate the neuroprotective mechanisms of berberine chloride dihydrate using in vitro models. We move beyond simple protocol recitation to offer a foundational understanding of the experimental choices, ensuring that the methodologies are not only robust and reproducible but also mechanistically insightful.

Introduction: The Rationale for Investigating Berberine in Neuroprotection

Berberine, a quaternary isoquinoline alkaloid primarily isolated from plants of the Berberis genus (e.g., Coptis chinensis), has a long history in traditional medicine.[1] Modern scientific inquiry has revealed its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][3] These attributes make berberine a compelling candidate for neuroprotective therapies, particularly in the context of multifactorial neurodegenerative diseases like Alzheimer's and Parkinson's disease, which are characterized by oxidative stress, chronic neuroinflammation, and neuronal cell death.[3][4]

The capacity of berberine to cross the blood-brain barrier further enhances its therapeutic potential for central nervous system disorders.[4][5] In vitro studies are the critical first step in validating this potential, allowing for controlled investigation into its molecular targets and mechanisms of action in a neuronal context. This guide will detail the core pathways influenced by berberine and provide a validated experimental workflow to assess its neuroprotective efficacy.

Core Mechanistic Pillars of Berberine's Neuroprotective Action

Decades of research have shown that berberine's neuroprotective effects are not mediated by a single target but rather through the modulation of several interconnected cellular pathways.[3] The primary mechanisms can be categorized into three pillars: attenuation of oxidative stress, suppression of neuroinflammation, and inhibition of apoptotic pathways.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key pathological feature of neurodegeneration.[6] Berberine mitigates oxidative stress through several actions:

  • Direct Scavenging: It can directly scavenge free radicals.[3]

  • Enhancing Endogenous Antioxidant Defenses: Berberine is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Upon activation, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs), upregulating the expression of crucial antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[5][6][7]

  • Reducing ROS Production: It can decrease the production of ROS by inhibiting sources such as NADPH oxidase.[8]

G cluster_0 berberine Berberine ros_source ROS Production (e.g., NADPH Oxidase) berberine->ros_source Inh nrf2_keap1 Nrf2-Keap1 Complex berberine->nrf2_keap1 Induces Dissociation ros Oxidative Stress (ROS) ros_source->ros neuronal_damage Neuronal Damage ros->neuronal_damage nrf2 Nrf2 (Active) nrf2_keap1->nrf2 nucleus Nucleus nrf2->nucleus are ARE Binding nucleus->are antioxidant_enzymes Antioxidant Enzymes (HO-1, NQO1, SOD) are->antioxidant_enzymes Upregulates antioxidant_enzymes->ros Neutralizes neuroprotection Neuroprotection antioxidant_enzymes->neuroprotection

Caption: Berberine's antioxidant signaling pathway.

Modulation of Neuroinflammatory Pathways

Chronic activation of glial cells (microglia and astrocytes) contributes to a detrimental cycle of inflammation and neuronal damage in neurodegenerative diseases.[3] Berberine exerts potent anti-inflammatory effects, primarily by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][8]

  • Inhibition of NF-κB: In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, driving the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] Berberine can suppress the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[3][8]

  • Modulation of Upstream Pathways: Berberine has been shown to inhibit pathways that activate NF-κB, including the Toll-like receptor 4 (TLR4) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][8]

G cluster_0 stimulus Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 / MAPK stimulus->tlr4 nfkb NF-κB Activation tlr4->nfkb nucleus Nucleus nfkb->nucleus berberine Berberine berberine->tlr4 Inh berberine->nfkb Inh neuroprotection Neuroprotection berberine->neuroprotection transcription Gene Transcription nucleus->transcription cytokines Pro-inflammatory Mediators (TNF-α, IL-1β, iNOS) transcription->cytokines neuroinflammation Neuroinflammation cytokines->neuroinflammation

Caption: Berberine's anti-neuroinflammatory pathway.

Inhibition of Apoptotic Cell Death

Apoptosis, or programmed cell death, is a tightly regulated process that, when dysregulated, leads to pathological neuronal loss. Berberine has been shown to intervene at several points within the apoptotic cascade.[3][5]

  • Modulation of Bcl-2 Family Proteins: It can increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thus stabilizing the mitochondrial membrane.[4][9]

  • Inhibition of Caspase Activation: A key event in apoptosis is the activation of a cascade of proteases called caspases. Berberine has been found to inhibit the activity of effector caspases, such as caspase-3, which is responsible for cleaving key cellular proteins and executing cell death.[1][4]

  • Activation of Survival Pathways: Berberine can promote neuronal survival by activating pro-survival signaling pathways, most notably the PI3K/Akt pathway.[1][3] Activated Akt can phosphorylate and inactivate several pro-apoptotic targets.

G stress Neurotoxic Stress pi3k_akt PI3K/Akt Pathway stress->pi3k_akt Inh bax Bax (Pro-apoptotic) stress->bax Induces caspase3 Caspase-3 Activation stress->caspase3 survival Neuronal Survival pi3k_akt->survival bax->caspase3 Act bcl2 Bcl-2 (Anti-apoptotic) bcl2->caspase3 Inh apoptosis Apoptosis caspase3->apoptosis berberine Berberine berberine->pi3k_akt Act berberine->bax Down-reg berberine->bcl2 Up-reg berberine->caspase3 Inh

Caption: Berberine's anti-apoptotic signaling pathways.

Experimental Framework for In Vitro Evaluation

This section provides a validated, step-by-step workflow for assessing the neuroprotective effects of berberine. We will use the human neuroblastoma SH-SY5Y cell line, a widely accepted model in neurotoxicity studies, and induce oxidative stress with hydrogen peroxide (H₂O₂), a common neurotoxic insult.[6][10]

G cluster_1 Phase 1: Model Preparation cluster_2 Phase 2: Treatment cluster_3 Phase 3: Endpoint Analysis a 1. Culture SH-SY5Y Cells b 2. Differentiate with Retinoic Acid (RA) a->b c 3. Seed Differentiated Cells into Assay Plates b->c d 4. Pre-treat with Berberine (Dose-Response) c->d e 5. Induce Neurotoxicity (e.g., H₂O₂ Challenge) d->e f 6a. Cell Viability (MTT Assay) e->f g 6b. Apoptosis (Caspase-3 Assay) e->g h 6c. Apoptosis Markers (Western Blot) e->h i 7. Data Analysis & Interpretation f->i g->i h->i

Caption: Overall experimental workflow.

Model System: SH-SY5Y Cell Culture and Differentiation

Rationale: Undifferentiated SH-SY5Y cells are proliferative and neuroblast-like.[11] Differentiation, often induced with retinoic acid (RA), causes them to exit the cell cycle and develop a more mature, neuron-like phenotype with neurite outgrowth.[10][12] This differentiated state is more physiologically relevant for studying neuroprotection.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a T-75 flask with complete growth medium (e.g., DMEM/F12 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).[13] Maintain at 37°C in a humidified 5% CO₂ incubator. Refresh the medium every 2-3 days.[11]

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with sterile PBS, and detach cells using Trypsin-EDTA.[12] Neutralize trypsin with complete medium, centrifuge the cell suspension (e.g., 1000 rpm for 3 minutes), and resuspend the pellet in fresh medium for seeding into new flasks or assay plates.[12]

  • Differentiation for Assays:

    • Seed cells into the appropriate assay plates (e.g., 96-well for viability, 6-well for protein lysates) at a predetermined density (e.g., 35,000 cells/well for a 96-well plate).[13] Allow cells to adhere for 24 hours.

    • Aspirate the growth medium and replace it with a differentiation medium containing a reduced serum concentration (e.g., 1% FBS) and 10 µM retinoic acid.[10][14]

    • Incubate for 5-7 days, replacing the differentiation medium every 2 days. Visually confirm neurite outgrowth before proceeding.[15]

Induction of Neurotoxicity and Berberine Treatment

Rationale: To test for neuroprotection, a neurotoxic insult must be established. H₂O₂ is a potent oxidizing agent that directly induces oxidative stress and subsequent apoptosis, mimicking a key aspect of neurodegenerative pathology.[6] A pre-treatment paradigm is used to assess the prophylactic potential of berberine.

Protocol:

  • Berberine Pre-treatment: Prepare a stock solution of berberine chloride dihydrate in sterile DMSO and further dilute in a serum-free medium to final concentrations (e.g., 1, 5, 10, 25, 50 µM). After the differentiation period, replace the medium with one containing the desired berberine concentrations. Include a vehicle control (medium with the highest percentage of DMSO used).

  • Incubation: Incubate the cells with berberine for a set pre-treatment time (e.g., 24 hours).

  • Oxidative Insult: After pre-treatment, add H₂O₂ directly to the wells to a final concentration known to induce significant (e.g., ~50%) cell death. This concentration must be optimized in your system (a typical starting point is 100-200 µM). Include a control group that receives berberine but no H₂O₂ and a group that receives only H₂O₂.

  • Final Incubation: Incubate for the duration of the toxic insult (e.g., 24 hours) before proceeding to endpoint assays.

Endpoint Assays for Assessing Neuroprotection

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of a cell, which serves as an indicator of cell viability.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

  • Reagent Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well of the 96-well plate.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple crystals.[13] Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

  • Analysis: Express cell viability as a percentage relative to the untreated control cells.

Rationale: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.[17] This assay uses a specific peptide substrate (DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric reporter.[18][19] Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.

Protocol:

  • Lysate Preparation: After treatment (typically in 6-well plates), collect both floating and adherent cells. Wash with cold PBS and lyse the cells in the provided lysis buffer on ice.[17]

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris.[17]

  • Protein Quantification: Determine the protein concentration of each supernatant (e.g., using a BCA assay) to ensure equal protein loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to wells containing the reaction buffer and the DEVD-pNA substrate.

  • Incubation and Reading: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm (for pNA).[18]

  • Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control group after normalizing to protein concentration.

Rationale: Western blotting provides a more detailed view of the apoptotic pathway by allowing for the detection of specific proteins and their cleavage products. Key markers include cleaved caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase), a substrate of active caspase-3.[20]

Protocol:

  • Protein Extraction: Prepare cell lysates as described for the caspase activity assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to the loading control.

Data Presentation and Interpretation

To facilitate clear interpretation and comparison across different assays, quantitative data should be summarized in a structured table. The results should demonstrate a dose-dependent protective effect of berberine against H₂O₂-induced toxicity.

Table 1: Summary of Berberine's Neuroprotective Effects Against H₂O₂-Induced Toxicity

Treatment GroupCell Viability (% of Control)Caspase-3 Activity (Fold Change)Cleaved PARP (Relative Density)
Control (Untreated)100 ± 5.21.0 ± 0.11.0 ± 0.2
H₂O₂ (200 µM)48 ± 4.54.2 ± 0.43.9 ± 0.5
H₂O₂ + Berberine (5 µM)65 ± 5.13.1 ± 0.33.0 ± 0.4
H₂O₂ + Berberine (10 µM)78 ± 6.02.0 ± 0.21.8 ± 0.3
H₂O₂ + Berberine (25 µM)92 ± 4.81.3 ± 0.21.2 ± 0.2
Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Interpretation: The collective data from these assays would provide strong, multi-faceted evidence for berberine's neuroprotective mechanism. A successful outcome would show that berberine pre-treatment leads to:

  • Increased cell viability in the MTT assay.

  • Reduced activation of caspase-3 in the activity assay.

  • Decreased cleavage of PARP and caspase-3 in the Western blot analysis.

Conclusion and Future Directions

This guide outlines a comprehensive and mechanistically-driven approach to evaluating the neuroprotective properties of berberine chloride dihydrate in vitro. By integrating assays that probe cell viability, oxidative stress, and apoptosis, researchers can build a compelling case for its therapeutic potential.

Future in vitro work could expand upon this framework by:

  • Investigating other neurotoxic models relevant to specific diseases (e.g., using Aβ fibrils for Alzheimer's or MPP+ for Parkinson's).[21]

  • Exploring the anti-inflammatory effects using co-culture models with microglia.[22]

  • Utilizing more advanced 3D cell culture or organoid models to better mimic the complex in vivo environment.[23]

The robust in vitro characterization detailed here is an indispensable prerequisite for advancing promising natural compounds like berberine into more complex preclinical and, ultimately, clinical investigations.

References

  • Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications. (2023). Antioxidants. [Link]

  • Neuroprotective effect and preparation methods of berberine. (2024). Frontiers in Pharmacology. [Link]

  • Berberine Protects C17.2 Neural Stem Cells From Oxidative Damage Followed by Inducing Neuronal Differentiation. (2019). Frontiers in Neuroscience. [Link]

  • Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications. (n.d.). antiox. [Link]

  • Neuroprotective effect and preparation methods of berberine. (n.d.). frontiersin. [Link]

  • Berberine chloride pretreatment exhibits neuroprotective effect against 6-hydroxydopamine-induced neuronal insult in rat. (2016). Avicenna Journal of Phytomedicine. [Link]

  • Berberine Protects against Neuronal Damage via Suppression of Glia-Mediated Inflammation in Traumatic Brain Injury. (2014). PLOS ONE. [Link]

  • Neuroprotective effects of berberine in preclinical models of ischemic stroke: a systematic review. (2025). Chinese Medicine. [Link]

  • Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications. (n.d.). Scopus. [Link]

  • Berberine was neuroprotective against an in vitro model of brain ischemia: survival and apoptosis pathways involved. (2014). Brain Research. [Link]

  • Mitochondrial Resilience in Glaucoma: Targeting NAD+ Metabolism and Oxidative Stress in Retinal Ganglion Cell Degeneration with Nicotinamide Riboside and Berberine: Preliminary Clinical Evidence. (2024). Medicina. [Link]

  • Berberine was neuroprotective against an in vitro model of brain ischemia: Survival and apoptosis pathways involved. (2014). ResearchGate. [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. [Link]

  • Cell culture protocol for the SH-SY5Y neuroblastoma cell line. (n.d.). DB-ALM. [Link]

  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (2023). InnoSer. [Link]

  • Berberine's Impact on Apoptosis, Proliferation, Uptake Efficiency, and Nanoparticle-Based Therapy in DBTRG Cells. (2025). ACS Nanoscience Au. [Link]

  • In vitro Models of Neurodegenerative Diseases. (2021). Frontiers in Cellular Neuroscience. [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]

  • Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. (2024). International Journal of Molecular Sciences. [Link]

  • Assessment of cell viability in primary neuronal cultures. (2008). Current Protocols in Neuroscience. [Link]

  • Western blot analysis of apoptosis-related proteins in the PC3 and... (n.d.). ResearchGate. [Link]

  • Viability and survival test. (n.d.). NEUROFIT. [Link]

  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases. (2021). Emulate. [Link]

  • Caspase Protocols in Mice. (n.d.). Methods in Molecular Biology. [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. [Link]

  • In vitro Disease Models for Screening Services. (n.d.). NeuroProof. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Neurodegeneration In Vitro Screening Assay. (n.d.). MD Biosciences. [Link]

  • Neurodifferentiation protocol applied to SH-SY5Y cells. At day – 1,... (n.d.). ResearchGate. [Link]

  • Apoptosis Induction, a Sharp Edge of Berberine to Exert Anti-Cancer Effects, Focus on Breast, Lung, and Liver Cancer. (2022). Frontiers in Pharmacology. [Link]

Sources

Antimicrobial Spectrum of Berberine Chloride Dihydrate: A Mechanistic & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Berberine Chloride Dihydrate (C₂₀H₁₈ClNO₄ · 2H₂O) is a quaternary isoquinoline alkaloid salt derived principally from Coptis chinensis and Berberis species. Unlike standard antibiotics that generally target a single pathway (e.g., cell wall synthesis or ribosomal subunits), berberine exhibits a pleiotropic mechanism of action .

For drug development professionals, this compound is currently less valuable as a standalone monotherapy due to moderate MIC values (50–1000 µg/mL) but holds high potential as a resistance-modifying adjuvant . Its ability to inhibit multidrug resistance (MDR) efflux pumps transforms the efficacy of partner antibiotics, particularly against MRSA and fluconazole-resistant Candida spp.

Key Physicochemical Constraint: The dihydrate form provides crystal stability but possesses low aqueous solubility (~1.96 mg/mL at 25°C). Experimental protocols must account for this to avoid precipitation-induced false negatives in broth microdilution assays.

Mechanistic Pharmacodynamics: The Multi-Target Offensive

Berberine does not rely on a single lethal hit. Instead, it induces a "systemic metabolic collapse" within the microbe.

Core Mechanisms
  • FtsZ Inhibition (Bacteriostatic): Berberine binds to the GTPase pocket of FtsZ, a tubulin homolog essential for bacterial cell division.[1][2] This prevents the assembly of the Z-ring, leading to filamentation and arrested division.[2]

  • DNA Intercalation: As a planar cation, it intercalates into the minor groove of DNA, inhibiting replication and transcription enzymes (Topoisomerase I/II).

  • Efflux Pump Inhibition (MDR Reversal): It acts as a competitive substrate or inhibitor for Major Facilitator Superfamily (MFS) pumps (e.g., NorA in S. aureus) and RND pumps (e.g., MexXY in P. aeruginosa).

  • Membrane Permeabilization: In Candida and some bacteria, it disrupts ergosterol/lipid synthesis, altering membrane potential and leading to leakage.

Visualization: Mechanism of Action

The following diagram illustrates the concurrent intracellular targets of Berberine.

Berberine_MOA BBR Berberine Chloride (Extracellular) Entry Passive Diffusion / Self-Uptake BBR->Entry BBR_Intra Intracellular Berberine Entry->BBR_Intra FtsZ Target 1: FtsZ Protein (Cell Division) BBR_Intra->FtsZ Inhibits GTPase DNA Target 2: DNA (Intercalation) BBR_Intra->DNA Minor Groove Binding Efflux Target 3: Efflux Pumps (NorA/MdfA/MexXY) BBR_Intra->Efflux Competitive Inhibition Membrane Target 4: Cell Membrane (Ergosterol/Lipid Disruption) BBR_Intra->Membrane Perturbation Filament Z-Ring Failure & Filamentation FtsZ->Filament RepStop Replication Arrest DNA->RepStop Accumulation Antibiotic Accumulation (Synergy) Efflux->Accumulation Leakage Metabolic Leakage & Lysis Membrane->Leakage

Figure 1: Multi-target mechanism of action showing simultaneous disruption of division, replication, and resistance mechanisms.

Antimicrobial Spectrum Analysis

The spectrum of Berberine Chloride is defined by a sharp contrast: it is moderately active against Gram-positive bacteria and fungi but struggles against Gram-negative bacteria due to the Lipopolysaccharide (LPS) barrier and constitutive efflux pumps, unless used in synergy.

Quantitative Data Summary (MIC Ranges)
Organism GroupPathogenMIC Range (µg/mL)Clinical Context
Gram-Positive Staphylococcus aureus (MSSA)32 – 128Moderate activity; FtsZ is primary target.
MRSA (Methicillin-Resistant)32 – 64High Value: Inhibits NorA pump, restoring ciprofloxacin sensitivity.
Clostridioides difficile256 – 1024High MIC, but effective in gut lumen due to poor absorption (high local conc.).
Gram-Negative Escherichia coli100 – >2000Poor monotherapy. High intrinsic resistance via AcrAB-TolC efflux.
Pseudomonas aeruginosa> 500Ineffective alone. Requires combination with aminoglycosides.
Fungi Candida albicans64 – 128Fungistatic.
C. albicans (Fluconazole-Resistant)32 – 128Critical: Synergistic reversal of resistance via CDR1 pump inhibition.
Protozoa Entamoeba histolytica10 – 100Historically used for amoebic dysentery.
Spectrum Insights
  • The Gram-Negative Barrier: The high MICs in E. coli and P. aeruginosa are not due to a lack of target (FtsZ is conserved) but due to active extrusion . Berberine is a substrate for the AcrAB-TolC pump. When these pumps are deleted or inhibited, MICs drop drastically (e.g., from >500 to ~16 µg/mL).

  • The MRSA Advantage: In MRSA, Berberine targets the NorA efflux pump. While its direct killing is moderate, its ability to prevent the extrusion of fluoroquinolones makes it a potent "helper" compound.

The Adjuvant Paradigm: Synergistic Potentiation

For modern drug development, Berberine should be viewed as a Potentiator .

Mechanism of Synergy
  • Antibiotic Trapping: Berberine blocks the efflux pump (e.g., NorA or MexXY).[3]

  • Intracellular Accumulation: The partner antibiotic (e.g., Ciprofloxacin or Tobramycin) accumulates inside the cell at lethal concentrations.

  • Dual Stress: The bacteria must simultaneously repair DNA damage (from Ciprofloxacin) and manage cell division arrest (from Berberine).

Experimental Workflow: Checkerboard Assay

To validate this synergy, a standard MIC assay is insufficient. A Checkerboard Assay calculating the Fractional Inhibitory Concentration Index (FICI) is required.

FICI Formula:



  • FICI ≤ 0.5: Synergistic

  • 0.5 < FICI ≤ 4.0: Indifferent

  • FICI > 4.0: Antagonistic

Synergy_Workflow Start Start: Synergy Test Prep Prepare Stocks (DMSO for BBR, H2O for Abx) Start->Prep Plate 96-Well Plate Setup (Matrix Dilution) Prep->Plate Cross-Gradient Incubate Incubate (37°C, 18-24h) Plate->Incubate Read Read OD600 / Visual Incubate->Read Calc Calculate FICI Read->Calc Result_Syn Synergy (FICI ≤ 0.5) (Valid Adjuvant) Calc->Result_Syn Low Index Result_Ind Indifferent/Antagonistic (Discard) Calc->Result_Ind High Index

Figure 2: Workflow for validating Berberine as a synergistic resistance-modifying agent.

Experimental Protocols

Protocol A: Solubility & Stock Preparation (Critical)

Berberine Chloride Dihydrate is notorious for crashing out of solution in standard microbiological media (Muller-Hinton Broth) if prepared incorrectly.

  • Solvent: Do not use water for the primary stock. Use DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare a 10 mg/mL stock solution in 100% DMSO.

    • Note: Warm to 37°C if crystals persist.

  • Dilution: Dilute into the assay medium (MHB) such that the final DMSO concentration is < 1% (v/v). Bacteria generally tolerate up to 2% DMSO, but 1% is the safe standard to avoid solvent toxicity artifacts.

  • pH Control: Ensure the broth pH is 7.2–7.4. Berberine solubility decreases significantly at acidic pH.

Protocol B: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10

  • Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Dispensing: Add 100 µL of Berberine dilutions (range 1024 µg/mL down to 2 µg/mL) to 96-well plate.

  • Inoculation: Add 100 µL of diluted inoculum to each well. Final volume 200 µL.

  • Controls:

    • Positive Control: Bacteria + Broth + DMSO (1%).

    • Negative Control: Broth + Berberine (Highest Conc.) (Check for precipitation).

  • Endpoint: Visual turbidity or OD600 absorbance after 24h.

    • Warning: Berberine is yellow.[4] High concentrations will interfere with colorimetric assays (e.g., Resazurin) and visual turbidity. OD600 reading with background subtraction (sterile drug control) is mandatory.

Challenges & Future Directions

  • Bioavailability: Oral bioavailability is extremely low (<5%) due to P-glycoprotein (P-gp) efflux in the intestine. This makes systemic monotherapy difficult but ideal for gastrointestinal infections (e.g., C. difficile).

  • Toxicity: While generally safe, high IV doses can cause cardiac toxicity. Drug development focuses on nanoliposomal delivery to improve stability and reduce systemic toxicity while targeting intracellular pathogens.

References

  • Wojtyczka, R. D., et al. (2014). Berberine enhances the antibacterial activity of selected antibiotics against coagulase-negative Staphylococcus strains in vitro. Molecules.[1][4][5][6][7][8][9][10][11][12][13] [Link]

  • Boberek, J. M., et al. (2010).[5] Genetic evidence for inhibition of bacterial division protein FtsZ by berberine.[1][14][15] PLoS ONE.[5] [Link]

  • Tewary, P., et al. (2018). Berberine chloride as a potent efflux pump inhibitor against multidrug-resistant Staphylococcus aureus. Journal of Global Antimicrobial Resistance. [Link]

  • Li, D. D., et al. (2013). Fluconazole assists berberine to kill fluconazole-resistant Candida albicans. Antimicrobial Agents and Chemotherapy.[8][9][11][12][16] [Link]

  • Morita, H., et al. (2016). Berberine is a novel type efflux inhibitor which attenuates the MexXY-mediated aminoglycoside resistance in Pseudomonas aeruginosa.[3] Frontiers in Microbiology. [Link]

  • Batt, S. (2019). Solubility and Stability Advantages of a New Cocrystal of Berberine Chloride. ACS Omega. [Link]

Sources

Methodological & Application

Development and Validation of a Stability-Indicating HPLC Assay for Berberine Chloride Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This guide details the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) assay for Berberine Chloride Dihydrate (C20H18ClNO4 · 2H2O).[1][2] Unlike standard potency assays, a stability-indicating method (SIM) must unequivocally separate the active pharmaceutical ingredient (API) from its degradation products formed under stress conditions (hydrolysis, oxidation, photolysis, and thermolysis).

Core Challenge: Berberine is a quaternary ammonium alkaloid.[3] Its permanent positive charge often leads to severe peak tailing due to interaction with residual silanols on silica-based columns. This protocol mitigates this using specific buffering and pH control strategies.

Chemical Basis & Method Strategy

The Analyte
  • Compound: Berberine Chloride Dihydrate

  • Class: Isoquinoline alkaloid.[2][3][4]

  • pKa: Permanently charged quaternary amine (pH-independent ionization).

  • UV Maxima: ~263 nm, ~345 nm, ~420 nm.

  • Solubility: Sparingly soluble in cold water; soluble in hot water and alcohol.

Method Development Logic

To achieve E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards, we do not guess conditions; we derive them from chemical properties:

  • Stationary Phase: A C18 (Octadecylsilyl) column is selected for its hydrophobicity, essential for retaining the organic skeleton of alkaloids. End-capping is critical to reduce silanol interactions.

  • Mobile Phase pH: Must be acidic (pH 2.5–3.0).

    • Reasoning: At low pH, surface silanols on the column (

      
      ) are protonated (
      
      
      
      ), preventing ionic interaction with the positively charged Berberine nitrogen. This sharpens peak shape.
  • Buffer Selection: Phosphate buffer is preferred for its buffering capacity at low pH.

  • Detection Wavelength: 346 nm is often preferred over 263 nm for specificity, as fewer excipients and simple degradation byproducts absorb in the visible/near-UV region, though 263 nm offers higher sensitivity.

Experimental Protocol 1: Forced Degradation Studies (Stress Testing)

Objective: Generate degradation products to verify the method's specificity. The target is 5–20% degradation; excessive degradation (>20%) can produce secondary degradants not relevant to shelf-life.

Reagents Required[1][4][5][6][7]
  • 1M Hydrochloric Acid (HCl)[1][4]

  • 1M Sodium Hydroxide (NaOH)

  • 3% or 30% Hydrogen Peroxide (

    
    )
    
  • Berberine Chloride Reference Standard[1]

Step-by-Step Stress Protocol
Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Mix 5 mL of Stock Solution with 5 mL 1M HCl . Reflux at 80°C for 2-5 hours . Neutralize with 1M NaOH before injection.Stable/Mild Degradation. Berberine is relatively resistant to acid. Minor peaks may appear.[2]
Base Hydrolysis Mix 5 mL of Stock Solution with 5 mL 1M NaOH . Heat at 80°C for 30 mins . Neutralize with 1M HCl immediately.Highly Labile. Expect distinct degradation peaks (e.g., Berberrubine). Caution: Fast degradation.
Oxidation Mix 5 mL of Stock Solution with 5 mL 3%

. Heat at 80°C for 1 hour .
Susceptible. Formation of N-oxides or ring-opening products.
Thermal Expose solid powder to 105°C for 24-48 hours . Dissolve in mobile phase.Stable. Berberine chloride is thermally robust in solid state.
Photolytic Expose solution (in quartz cell) and solid to UV light (1.2 million lux hours) in a photostability chamber.Sensitive. Significant degradation often observed (e.g., lumichrome-like derivatives).

Experimental Protocol 2: Chromatographic Conditions

Status: Validated System suitable for Routine QC and Stability Testing.

Instrument Parameters
  • System: HPLC with PDA (Photodiode Array) Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent),

    
     mm, 
    
    
    
    .
  • Flow Rate: 1.0 mL/min.[5][6][7]

  • Injection Volume: 10–20

    
    .
    
  • Column Temperature:

    
     (Controls viscosity and improves reproducibility).
    
  • Detection: 346 nm (Primary), 263 nm (Secondary for sensitivity).

Mobile Phase Preparation[1][5][7]
  • Buffer (Solvent A): Dissolve 6.8g

    
     in 1000 mL water. Adjust pH to 3.0 
    
    
    
    0.05
    with Orthophosphoric Acid (85%). Filter through 0.45
    
    
    membrane.
  • Organic Modifier (Solvent B): Acetonitrile (HPLC Grade).[7]

  • Isocratic Ratio: Buffer : Acetonitrile (70 : 30 v/v).

    • Note: If retention time is too long, adjust to 60:40.

Sample Preparation[1][4][6][8][9]
  • Diluent: Mobile Phase.

  • Stock Solution: Weigh 10 mg Berberine Chloride into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 ppm).

  • Working Standard: Dilute Stock to 50 ppm (50

    
    ) for assay.
    

Method Validation (ICH Q2 R1)

To ensure trustworthiness, the method must pass these criteria:

System Suitability
  • Tailing Factor (

    
    ):  NMT 2.0 (Critical for Berberine).
    
  • Theoretical Plates (

    
    ):  NLT 2000.
    
  • Resolution (

    
    ):  > 1.5 between Berberine and nearest degradation peak.
    
Linearity[4][8]
  • Range: 10

    
     to 100 
    
    
    
    .
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[7]
Accuracy (Recovery)
  • Spike placebo with API at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Visualizations

Diagram 1: Stability-Indicating Method Development Workflow

This flowchart outlines the logical progression from chemical analysis to a validated protocol.

MethodDevelopment Start Start: Chemical Analysis (pKa, Solubility, UV) Scouting Method Scouting (Column: C18, pH: 2.5-3.0) Start->Scouting Stress Forced Degradation (Stress Testing) Acid, Base, Ox, Heat, Light Scouting->Stress Eval Chromatogram Evaluation (Peak Purity Analysis) Stress->Eval Opt Method Optimization (Adjust Buffer Ratio/Temp) Eval->Opt Poor Resolution/Tailing Valid ICH Q2 Validation (Linearity, Accuracy, Robustness) Eval->Valid Resolution > 1.5 Peak Pure Opt->Stress Retest Final Final Protocol Valid->Final

Caption: Iterative workflow for developing a stability-indicating assay ensuring separation of all degradants.

Diagram 2: Degradation Pathway Logic

A simplified representation of the degradation susceptibility of Berberine based on stress conditions.

DegradationLogic Berberine Berberine Chloride (API) Acid Acid (HCl) Reflux Berberine->Acid Base Base (NaOH) Heat Berberine->Base Ox Peroxide (H2O2) Berberine->Ox Light Photolysis (UV) Berberine->Light Stable Minor Degradation (<10%) Acid->Stable Unstable Major Degradation (Berberrubine etc.) Base->Unstable Rapid Hydrolysis OxProd Oxidation Products Ox->OxProd PhotoProd Photo-degradants Light->PhotoProd

Caption: Susceptibility map of Berberine Chloride. Note the high instability in alkaline conditions.[4]

Troubleshooting & Tips

  • Peak Tailing: If tailing > 2.0, add 0.1% Triethylamine (TEA) to the buffer and adjust pH back to 3.0. TEA competes for silanol sites.

  • Baseline Drift: At 263 nm, phosphate buffer is transparent, but at lower wavelengths (<220 nm), it cuts off. Ensure the detector is set correctly.

  • Precipitation: Berberine chloride can precipitate in high concentrations of phosphate buffer if the organic ratio drops too low. Keep organic > 20%.

References

  • Chaves, L. L., et al. (2023). Stability-Indicating Validated HPLC Method for Analysis of Berberine Hydrochloride and Trimethoprim. Journal of Chemistry.

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Singh, S., & Bakshi, M. (2002).[4] Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis.

  • Prajapati, P. B., et al. (2011). Force degradation study of berberine chloride by using stability indicating HPLC method. International Journal of Pharmaceutical Sciences and Research.

Sources

Application Notes and Protocols for the Use of Berberine Chloride Dihydrate in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of a Natural Antimicrobial

Berberine, an isoquinoline alkaloid with a rich history in traditional medicine, is gaining significant attention in the scientific community for its broad-spectrum antimicrobial properties.[1] Berberine chloride dihydrate, a common salt form of this compound, offers a promising avenue for the development of new therapeutic strategies against a range of pathogens, including those exhibiting resistance to conventional antibiotics.[2] The therapeutic potential of berberine extends beyond its direct antimicrobial effects; it has also been shown to possess anti-inflammatory, and immunomodulatory properties.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of berberine chloride dihydrate in antimicrobial susceptibility testing (AST). The protocols herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific considerations for the unique properties of this natural compound.

Understanding the Antimicrobial Mechanism of Action of Berberine

The efficacy of berberine as an antimicrobial agent stems from its multifaceted mechanism of action, which targets several key bacterial processes simultaneously. This complexity is a significant advantage, as it may reduce the likelihood of bacteria developing resistance.[3] The primary mechanisms include:

  • Inhibition of Cell Division: Berberine has been shown to inhibit the formation of the Z-ring by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton essential for cell division.[4][5] This disruption leads to filamentation and ultimately inhibits bacterial proliferation.[4]

  • Disruption of the Cell Envelope: Berberine can damage the bacterial cell wall and membrane, leading to increased permeability and leakage of intracellular contents.[6][7] This action is attributed to its ability to intercalate into the membrane and interfere with the synthesis of key structural components like peptidoglycan and wall teichoic acid (WTA).[8]

  • Interference with Nucleic Acid and Protein Synthesis: Berberine binds to both DNA and RNA, inhibiting replication, transcription, and translation.[3][6][9] This interference with the central dogma of molecular biology effectively halts essential cellular processes.

  • Inhibition of Biofilm Formation: Berberine can disrupt the stability of bacterial biofilms by binding to amyloid proteins within the biofilm matrix, making the embedded bacteria more susceptible to antibiotics.[10]

The following diagram illustrates the multifaceted antimicrobial mechanism of action of berberine.

cluster_bacterium Bacterial Cell berberine Berberine cell_wall Cell Wall Synthesis (Peptidoglycan & WTA) berberine->cell_wall Inhibits cell_membrane Cell Membrane Integrity berberine->cell_membrane Disrupts ftsZ FtsZ Protein (Cell Division) berberine->ftsZ Inhibits dna_rna DNA & RNA Synthesis berberine->dna_rna Interferes with protein_synthesis Protein Synthesis (Ribosomes) berberine->protein_synthesis Inhibits biofilm Biofilm Formation berberine->biofilm Inhibits outcome_lysis Cell Lysis & Membrane Leakage cell_wall->outcome_lysis cell_membrane->outcome_lysis outcome_division Inhibition of Cell Proliferation ftsZ->outcome_division outcome_synthesis Cessation of Macromolecular Synthesis dna_rna->outcome_synthesis protein_synthesis->outcome_synthesis outcome_biofilm Reduced Biofilm Adherence & Formation biofilm->outcome_biofilm cluster_prep Preparation cluster_assay Assay prep_stock Prepare Berberine Stock in DMSO prep_dilutions Prepare Serial Dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_stock->prep_dilutions inoculate Inoculate 96-well Plate with Dilutions and Bacteria prep_dilutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35±2°C for 16-20 hours inoculate->incubate add_indicator Add Growth Indicator (e.g., Resazurin) incubate->add_indicator reincubate Re-incubate for 1-4 hours add_indicator->reincubate read_mic Read MIC (Lowest concentration with no color change) reincubate->read_mic

Caption: Workflow for berberine MIC determination by broth microdilution.

Detailed Protocol:

  • Prepare Berberine Dilutions: Perform serial twofold dilutions of the berberine stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Prepare Bacterial Inoculum: From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the berberine dilutions. This will bring the final volume to 200 µL. Include a growth control (bacteria in broth without berberine) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: Due to the yellow color of berberine, visual determination of turbidity can be challenging. It is highly recommended to use a growth indicator.

    • Using Resazurin: After the initial incubation, add 20 µL of a sterile 0.015% resazurin solution to each well and re-incubate for 1-4 hours. [11]The MIC is the lowest concentration of berberine that prevents the color change from blue (no growth) to pink (growth). [11] * Using TTC: Alternatively, 2,3,5-triphenyltetrazolium chloride (TTC) can be added to the broth at a final concentration of 40 µg/mL before inoculation. [12]The MIC is the lowest concentration that prevents the formation of a red precipitate (indicative of bacterial growth). [12]

Agar Disk Diffusion Susceptibility Testing

This qualitative method assesses the susceptibility of a bacterium to berberine by measuring the zone of growth inhibition around a berberine-impregnated disk. [13] Workflow for Agar Disk Diffusion Assay

cluster_prep Preparation cluster_assay Assay prep_disks Prepare Berberine- Impregnated Disks place_disk Place Berberine Disk on Inoculated MHA prep_disks->place_disk prep_plate Prepare Mueller-Hinton Agar (MHA) Plate prep_inoculum Prepare Standardized Bacterial Inoculum and Inoculate Plate prep_plate->prep_inoculum prep_inoculum->place_disk incubate Incubate at 35±2°C for 16-18 hours place_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for berberine susceptibility testing by agar disk diffusion.

Detailed Protocol:

  • Prepare Berberine Disks:

    • Prepare a high-concentration stock solution of berberine chloride dihydrate in DMSO (e.g., 20 mg/mL).

    • Aseptically apply a precise volume (e.g., 20 µL) of the berberine solution onto sterile, blank 6-mm paper disks. This will result in a disk content of 400 µg.

    • Allow the disks to dry completely in a sterile environment before use. Prepare a control disk with DMSO only.

  • Prepare Inoculum and Plate: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate. [13]3. Apply Disks: Aseptically place the berberine-impregnated disk and the DMSO control disk onto the inoculated agar surface. [13]Gently press the disks to ensure complete contact with the agar. [13]4. Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the berberine disk to the nearest millimeter. The DMSO control disk should not show any zone of inhibition.

Time-Kill Assay for Determining Bactericidal Activity

This assay determines whether berberine is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate of killing. [14] Workflow for Time-Kill Assay

cluster_prep Preparation cluster_assay Assay prep_cultures Prepare Log-Phase Bacterial Cultures expose Expose Bacteria to Berberine Solutions prep_cultures->expose prep_berberine Prepare Berberine Solutions at Different MIC Multiples prep_berberine->expose sample Sample at Multiple Time Points (0, 2, 4, 8, 24h) expose->sample plate Perform Serial Dilutions and Plate for Viable Counts sample->plate incubate Incubate Plates and Count Colonies (CFU/mL) plate->incubate plot Plot log10 CFU/mL vs. Time incubate->plot

Caption: Workflow for assessing berberine's bactericidal activity via time-kill assay.

Detailed Protocol:

  • Prepare Inoculum: Grow the test organism in CAMHB to the early to mid-logarithmic phase. Adjust the culture to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in fresh, pre-warmed CAMHB.

  • Expose Bacteria to Berberine: Prepare tubes with berberine at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without berberine. Inoculate each tube with the standardized bacterial suspension.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube. Perform serial tenfold dilutions in sterile saline or phosphate-buffered saline. Plate a defined volume of each dilution onto a suitable agar medium (e.g., tryptic soy agar).

  • Incubation and Counting: Incubate the plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible. Count the number of colonies on the plates that yield 30-300 colonies and calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each berberine concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [15]Berberine has been shown to exert bactericidal activity against various pathogens. [9]

Quality Control and Data Interpretation

Quality Control Strains: For routine quality control, it is recommended to use standard, well-characterized bacterial strains as specified by CLSI and EUCAST, such as:

  • Staphylococcus aureus ATCC® 29213™

  • Escherichia coli ATCC® 25922™

Establishing QC Ranges: As of the date of this publication, there are no officially established CLSI or EUCAST quality control ranges for berberine. Therefore, each laboratory should establish its own internal QC ranges for MIC and disk diffusion zone diameters according to the guidelines provided in CLSI document M23. [16][17]This typically involves repeated testing (at least 20 consecutive days) to determine the mean and standard deviation of the results.

Interpretation of Results: Currently, there are no established clinical breakpoints for berberine to categorize isolates as susceptible, intermediate, or resistant. The MIC and zone diameter data generated should be used for research and comparison purposes.

References

  • Clinical and Laboratory Standards Institute. (2018). Development of in Vitro Susceptibility Testing Criteria and Quality Control Parameters; Approved Guideline—Fifth Edition (M23-A5). CLSI.
  • Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Berberine Chloride. Retrieved from [Link]

  • ResearchGate. (2021). How to make berberine chloride solution for in vivo dosing in animal? Retrieved from [Link]

  • Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • Kurek, A., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 108.
  • Kim, Y. R., et al. (2014). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride.
  • Xia, S., et al. (2022). In vitro antimicrobial activity and mechanism of berberine. Infection and Drug Resistance, 15, 1933–1944.
  • Peng, L., et al. (2015). Antibacterial activity and mechanism of berberine against Streptococcus agalactiae.
  • Bobek, A., et al. (2023). Berberine and its nanoformulations and extracts: potential strategies and future perspectives against multi-drug resistant bacterial infections. Frontiers in Microbiology, 14, 1223214.
  • Wojtyczka, R. D., et al. (2014). Berberine Enhances the Antibacterial Activity of Selected Antibiotics against Coagulase-Negative Staphylococcus Strains in Vitro.
  • Walsh Medical Media. (n.d.). Berberine: A Medicinal Compound for the Treatment of Bacterial Infections. Retrieved from [Link]

  • ResearchGate. (2025). Antimicrobial activity of berberine - A constituent of Mahonia aquifolium. Retrieved from [Link]

  • Boberek, J. M., et al. (2025).
  • Boberek, J. M., et al. (2010). Genetic Evidence for Inhibition of Bacterial Division Protein FtsZ by Berberine. PLoS ONE, 5(10), e13745.
  • News-Medical.Net. (2026). Exploring Targeted Protein Degradation as a New Strategy to Tackle Antimicrobial Resistance. Retrieved from [Link]

  • Gao, P., et al. (2011). Antibacterial Mechanisms of Berberine and Reasons for Little Resistance of Bacteria. Chinese-German Journal of Clinical Oncology, 10(1), 1-7.
  • WebMD. (n.d.). Berberine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • Zhang, K., et al. (2025). Mechanistic studies on the effect of berberine on methicillin-resistant Staphylococcus aureus drug resistance through modulation of wall teichoteic acid. Journal of Ethnopharmacology, 345, 118225.
  • CLSI. (n.d.). M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. Retrieved from [Link]

  • ResearchGate. (2017). What's the best method for determining the MIC and MIC 50 of bacterial natural products against some bacterial standard strains? Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • GlobalSpec. (n.d.). CLSI M26 - Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. Retrieved from [Link]

  • Regulations.gov. (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. Retrieved from [Link]

  • Turnidge, J., & Bordash, G. (2007). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 51(7), 2483–2488.
  • Bio-Rad. (2020). DISKS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • YouTube. (2019). How To Perform a Disk Diffusion Test (Modified Kirby-Bauer Test). Retrieved from [Link]

  • ANSI Webstore. (n.d.). Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • Hardy Diagnostics. (n.d.). HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer. Retrieved from [Link]

Sources

Application Note: GMP Manufacturing & Quality Control of Berberine Chloride Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Berberine Chloride Dihydrate (


) is a quaternary ammonium isoquinoline alkaloid widely used in pharmaceutical and nutraceutical applications for its regulation of glucose and lipid metabolism.[1] While extraction from Berberis aristata or Coptis chinensis is well-established, the transition to GMP (Good Manufacturing Practice) requires rigorous control over polymorph stability  and impurity profiles .

This guide addresses the two most common failure modes in Berberine production:

  • Hydration State Instability: Uncontrolled drying leads to the formation of the anhydrous form or unstable tetrahydrate, altering solubility and bioavailability.

  • Structural Analog Contamination: Inadequate separation of Palmatine and Jatrorrhizine due to their high structural similarity.

Critical Quality Attributes (CQAs)

The following specifications define the target product profile for pharmaceutical-grade Berberine Chloride Dihydrate.

AttributeSpecificationRationaleMethod
Appearance Yellow crystalline powderVisual identity confirmation.Visual
Assay (Anhydrous) 97.0% – 102.0%Potency consistency.HPLC-UV
Water Content 9.0% – 10.5%CRITICAL: Theoretical water content for dihydrate is ~9.6%. Deviations indicate crystal lattice collapse (anhydrate) or excess moisture.Karl Fischer (Volumetric)
Related Substances Palmatine

1.0%Jatrorrhizine

0.5%Total Impurities

2.0%
Toxicity and efficacy control. These are co-extracted alkaloids.HPLC-UV
Residual Solvents Ethanol

5000 ppm
Class 3 solvent limit (ICH Q3C).GC-HS
Ash (Residue on Ignition)

0.2%
Control of inorganic salts/heavy metals.USP <281>

GMP Manufacturing Protocol

Process Logic & Flow

The manufacturing process utilizes a solubility gradient method. Berberine Chloride is sparingly soluble in cold water but significantly soluble in hot ethanol. We utilize this property to separate it from highly water-soluble impurities and insoluble plant matrix.

Diagram 1: Manufacturing Process Workflow

GMP_Process cluster_drying CCP: Hydrate Control node_raw Raw Material (Berberis aristata roots) node_extract Extraction (Ethanol Reflux, 60°C) node_raw->node_extract node_filter Filtration (Remove Insolubles) node_extract->node_filter node_conc Concentration (Vacuum Evaporation) node_filter->node_conc node_salt Salting Out (Add HCl to pH 1.5) node_conc->node_salt Crude Alkaloids node_cryst Crystallization (Cooling 4°C, 12h) node_salt->node_cryst Chloride Salt Formation node_wash Solvent Wash (Cold Ethanol:Water 1:1) node_cryst->node_wash node_dry Controlled Drying (50°C, Air Circulation) node_wash->node_dry node_qc QC Release (HPLC + KF) node_dry->node_qc

Caption: Step-by-step GMP workflow emphasizing the Critical Control Point (CCP) at the drying stage to maintain dihydrate stability.

Detailed Protocol Steps
Step 1: Extraction
  • Milling: Pulverize Berberis root bark to a particle size of 20–40 mesh.

  • Solvent: Use 85% Ethanol (v/v).

  • Reflux: Extract at 60°C for 3 cycles (2 hours each).

    • Scientific Rationale: Berberine free base and salts are soluble in hot ethanol. High temperature improves mass transfer, but exceeding 70°C risks degradation of minor alkaloids.

  • Filtration: Filter hot solution through a 5µm polypropylene bag filter to remove cellulose and lignin.

Step 2: Salt Formation & Crystallization
  • Concentration: Evaporate ethanol under reduced pressure (vacuum 0.08 MPa, 50°C) until the volume is reduced to 25% of the original.

  • Acidification: While stirring at 100 RPM, slowly add 6M Hydrochloric Acid (HCl) until pH reaches 1.5 – 2.0.

    • Mechanism:[2][3][4][5][6] This converts soluble Berberine species into Berberine Chloride , which has lower solubility in acidic aqueous environments compared to the free base.

  • Crystallization: Cool the vessel to 4°C at a rate of 5°C/hour. Hold at 4°C for 12 hours.

    • Note: Rapid cooling traps impurities (Palmatine) inside the crystal lattice. Slow cooling ensures high-purity needle formation.

Step 3: Washing (Impurity Removal)
  • Filter the yellow precipitate.

  • Wash: Displace mother liquor using Ice-Cold Ethanol:Water (1:1) .

    • Why 1:1? Pure water may dissolve too much yield; pure ethanol may not remove water-soluble polar impurities. The 1:1 mix is the optimized "anti-solvent" balance.

Step 4: Controlled Drying (The Dihydrate Lock)

This is the most critical step for this specific compound.

  • Spread wet cake on trays (layer thickness < 2 cm).

  • Dry in an air-circulating oven at 50°C ± 2°C .

  • Stop Point: Monitor water content via Karl Fischer every 2 hours.

  • Target: Stop drying when water content is 9.0 – 10.5% .

    • Warning: Drying >60°C or using high vacuum will strip the crystal water, collapsing the structure to the Anhydrate form (yellow-orange), which is hygroscopic and chemically less stable.

Analytical Validation Protocols

HPLC Method for Assay & Impurities

This method separates Berberine from its structural analogs, Palmatine and Jatrorrhizine.[3]

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 250mm x 4.6mm, 5µm.

  • Mobile Phase A: 0.05M

    
     + 0.4% Sodium Dodecyl Sulfate (SDS) (adjusted to pH 4.0 with Phosphoric Acid).
    
  • Mobile Phase B: Acetonitrile.[7]

  • Isocratic Ratio: A:B = 50:50.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 345 nm.

  • Temperature: 30°C.

System Suitability Criteria:

  • Resolution (

    
    ):  > 1.5 between Palmatine and Berberine peaks.
    
  • Tailing Factor (

    
    ):  0.8 – 1.5 for Berberine.
    
  • RSD: < 1.0% for 5 replicate injections of standard.[1]

Diagram 2: Impurity Fate Mapping

Impurity_Fate feed Crude Extract (Mix of Alkaloids) process Crystallization (pH 1.5 / 4°C) feed->process product Berberine Cl (Solid) process->product Precipitates (Low Solubility in Acid) waste Mother Liquor (Liquid Waste) process->waste Remains Soluble palmatine Palmatine palmatine->waste Major Fraction jatro Jatrorrhizine jatro->waste Major Fraction

Caption: Fate mapping showing the partitioning of critical impurities (Palmatine/Jatrorrhizine) into the waste stream during acid crystallization.

Water Content Determination (Karl Fischer)

Do not use Loss on Drying (LOD) for final release testing, as it cannot distinguish between surface moisture and crystal water.

  • Instrument: Volumetric Karl Fischer Titrator.[8]

  • Solvent: Methanol (Dry).

  • Titrant: Iodine/Sulfur Dioxide reagent.[2]

  • Sample Size: ~100 mg (accurately weighed).

  • End Point: Bipotentiometric detection.

  • Calculation:

    
    
    Where 
    
    
    
    = Volume of titrant (mL),
    
    
    = Factor (mg/mL),
    
    
    = Weight of sample (g).

Stability & Storage

  • Hygroscopicity: The dihydrate is stable but can dehydrate in low humidity (<30% RH) or adsorb moisture in high humidity (>75% RH).

  • Storage: Double LDPE bags inside a HDPE drum. Include a silica gel desiccant packet between the bags (not in contact with product) to maintain ambient micro-climate.

  • Retest Period: 24 months if stored < 25°C.

References

  • United States Pharmacopeia (USP). Berberine Chloride Monograph. USP-NF. (Standard for identification and purity limits).

  • Battu, S. K., et al. (2010). "Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery." AAPS PharmSciTech, 11(3), 1466-1475. (Source for solubility profiles and stability data). [Link]

  • Wang, Y., et al. (2009). "Process-induced phase transformation of berberine chloride hydrates." Journal of Pharmaceutical Sciences, 98(5). (Source for the critical 50°C drying parameter and hydrate transition mechanisms). [Link]

  • Chen, W., et al. (2012). "Simultaneous determination of berberine, palmatine and jatrorrhizine by HPLC." Journal of Chromatography B. (Source for HPLC method validation). [Link]

  • International Conference on Harmonisation (ICH). Q3C(R8) Impurities: Guideline for Residual Solvents. (Source for Ethanol limits). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Berberine Chloride Dihydrate Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solubility Profile

The Challenge: Berberine Chloride Dihydrate (


) presents a classic "brick dust" profile. It possesses a rigid planar skeleton and high crystal lattice energy, making it sparingly soluble in water despite being a salt. Its aqueous solubility is heavily temperature-dependent and sensitive to the counter-ion environment.

Baseline Solubility Data (Experimental Averages):

Solvent / MediumTemperatureSolubility (approx.)[1][2][3][4]Notes
Water (Deionized) 25°C~1.96 mg/mL (5.27 mM)Sparingly soluble [1].
Water (Deionized) 37°C~3.1 mg/mL (8.50 mM)Endothermic dissolution process [1].
Ethanol (Pure) 25°C< 2.0 mg/mLPoor solubility in pure alcohols [2].[2]
Methanol 25°C> 20 mg/mLGood organic cosolvent for processing.
Phosphate Buffer (pH 7.0) 25°C~4.05 mMHigher than acidic buffers due to ion interaction [1].
DMSO 25°C~74 mg/mLIdeal for stock solutions, not for direct in vivo use [2].

Troubleshooting Guide: Common Dissolution Issues

Issue 1: "I heated the solution to dissolve BBR-Cl, but it precipitates immediately upon cooling."

Diagnosis: High Crystal Lattice Energy & Supersaturation. Technical Explanation: BBR-Cl dissolution is endothermic. Heating provides the energy to break the crystal lattice, creating a supersaturated solution. Upon cooling, the molecules re-associate rapidly into their stable crystalline form because the water molecules cannot effectively shield the hydrophobic planar rings at lower temperatures.

Corrective Action:

  • Do not rely on heat alone for stable stock solutions intended for storage.

  • Use a Cosolvent System: For animal studies or cellular assays, pre-dissolve BBR-Cl in DMSO (100x stock) or Methanol, then dilute into the aqueous medium.

    • Limit: Keep DMSO < 0.1% (v/v) for cell culture to avoid cytotoxicity.

Issue 2: "Adding saline (0.9% NaCl) caused the solution to turn cloudy."

Diagnosis: Common Ion Effect. Technical Explanation: BBR-Cl dissociates into


 and 

. Saline contains a high concentration of

. According to Le Chatelier's principle, adding excess chloride ions shifts the equilibrium toward the solid precipitate (

).

Corrective Action:

  • Avoid Saline/PBS initially: Dissolve BBR-Cl in pure water or 5% Dextrose/Glucose solution (D5W).

  • Buffer Selection: Use Phosphate Buffer (pH 7.[3]0) or organic buffers (HEPES) rather than chloride-heavy buffers like Tyrode’s solution if high concentrations are needed [1].

Issue 3: "I added Sodium Lauryl Sulfate (SLS) to improve solubility, but a precipitate formed."

Diagnosis: Hydrophobic Ion-Pairing. Technical Explanation: BBR is a cationic (positively charged) alkaloid. SLS is an anionic (negatively charged) surfactant. When mixed, they form an electrostatic complex (Berberine-Lauryl Sulfate) which is extremely hydrophobic and precipitates out of water.

Corrective Action:

  • Switch Surfactants: Use non-ionic surfactants such as Polysorbate 80 (Tween 80) , TPGS , or Cremophor EL . These do not carry a charge and will form micelles without precipitating the cationic drug [3].

Advanced Protocols for Solubility Enhancement

If simple dissolution fails, use these formulation engineering methods.

Protocol A: Hydroxypropyl- -Cyclodextrin (HP- -CD) Inclusion Complex

Best for: Injectables and high-concentration oral solutions.

Mechanism: The hydrophobic BBR molecule enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.

Step-by-Step Workflow:

  • Stoichiometry: Calculate a 1:1 molar ratio.

    • MW BBR-Cl Dihydrate: ~407.8 g/mol

    • MW HP-

      
      -CD: ~1400  g/mol  (check specific batch MW)
      
  • Preparation:

    • Dissolve HP-

      
      -CD in Deionized Water (20% w/v solution).
      
    • Dissolve BBR-Cl in a minimal amount of Ethanol (or Methanol if compatible with downstream processing).

  • Complexation:

    • Dropwise add the BBR-alcohol solution into the aqueous HP-

      
      -CD solution while stirring at 50°C.
      
    • Stir continuously for 3-5 hours.

  • Solvent Removal:

    • Evaporate the alcohol using a rotary evaporator (45°C) or open stirring in a fume hood until the volume reduces.

    • Freeze-Drying (Recommended): Freeze the resulting aqueous solution at -80°C and lyophilize for 24-48 hours to obtain a fluffy yellow powder.

  • Validation: The resulting complex should dissolve in water >10 mg/mL.

G cluster_0 Phase 1: Dissolution cluster_1 Phase 2: Complexation cluster_2 Phase 3: Isolation A BBR-Cl (in Ethanol) C Mixing (Dropwise Addition) A->C B HP-beta-CD (in Water) B->C D Stirring (50°C, 4 Hours) C->D E Solvent Evaporation (Remove Ethanol) D->E F Lyophilization (Freeze Drying) E->F G High Solubility Powder F->G

Figure 1: Workflow for preparing BBR-Cl inclusion complexes. This method prevents recrystallization by trapping the drug in a molecular cage.

Protocol B: Amorphous Solid Dispersion (PVP-K30)

Best for: Oral capsules and improving dissolution rate.

Mechanism: Dispersing BBR-Cl in a polymer matrix (Polyvinylpyrrolidone) prevents the drug from organizing into its crystal lattice, maintaining it in a higher-energy amorphous state.

Step-by-Step Workflow:

  • Ratio Selection: Use a 1:2 or 1:4 ratio (Drug:Polymer) w/w.

  • Solvent System: Prepare a 70:30 Ethanol:Water mixture.

  • Dissolution:

    • Dissolve PVP-K30 in the solvent mixture first (ensure complete hydration).

    • Add BBR-Cl and stir until a clear yellow solution forms.

  • Evaporation:

    • Rotary evaporate at 50°C under vacuum until a dry film forms.

    • Alternatively, spray drying can be used for scale-up.

  • Desiccation: Store the resulting solid in a desiccator immediately. Critical: PVP is hygroscopic; moisture absorption will cause BBR to recrystallize, defeating the purpose.

D start Start: Low Solubility BBR-Cl decision Select Enhancement Strategy start->decision path1 Solid Dispersion (PVP-K30) decision->path1 For Oral Solid Dosage path2 Inclusion Complex (Cyclodextrin) decision->path2 For Injectables/Soln path3 Micelles (Non-ionic Surfactants) decision->path3 For Liquid Formulations outcome1 Amorphous State (High Dissolution Rate) path1->outcome1 outcome2 Molecular Encapsulation (High Equilibrium Solubility) path2->outcome2 outcome3 Colloidal Suspension (Stable Liquid) path3->outcome3

Figure 2: Decision tree for selecting the appropriate solubility enhancement strategy based on the final dosage form.

References

  • Bhalekar, M. R., et al. (2025). "Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery." ResearchGate / Drug Development and Industrial Pharmacy.

  • MedChemExpress. (2024). "Berberine Chloride Hydrate Product Data Sheet & Solubility." MedChemExpress.

  • Thermo Scientific Chemicals. (2024).[5] "Berberine Chloride Solubility Specifications." Fisher Scientific.

  • Zhang, T., et al. (2024).[6] "Preparation of berberine hydrochloride ion-exchange resin complex by β-cyclodextrin inclusion." ResearchGate.[6]

Sources

Technical Support Center: Optimizing Berberine Chloride Dihydrate Dissolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Berberine Chloride Dihydrate (BBR-Cl) presents unique solubility challenges due to its quaternary ammonium structure and sensitivity to the "common ion effect." While often misclassified as simply "hydrophobic," its behavior is heavily influenced by temperature, ionic strength, and specific buffer anions. This guide provides a self-validating protocol to ensure consistent molarity across cell culture and analytical assays.

Module 1: Master Dissolution Protocols

The "Gold Standard" DMSO Stock Method (Recommended)

Purpose: For cell culture (IC50 assays), High-Throughput Screening (HTS), and general stock storage. Mechanism: DMSO disrupts the crystal lattice energy of the dihydrate form more effectively than water, preventing micro-aggregate formation.

Protocol:

  • Calculate Mass: Verify the Molecular Weight (MW) on your specific Certificate of Analysis (CoA).

    • Note: Anhydrous BBR-Cl is 371.81 g/mol .[1][2] The Dihydrate form is typically ~407.85 g/mol . Using the wrong MW introduces a ~10% concentration error.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 20–50 mg/mL (approx. 50–125 mM).

    • Do not exceed 75 mg/mL to avoid crashing out upon freeze-thaw cycles.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

    • Shelf Life: >6 months if protected from moisture.

The Aqueous Stock Method (Restricted Use)

Purpose: For animal studies (oral gavage) or assays where DMSO is strictly prohibited. Mechanism: BBR-Cl dissolution is endothermic; heat drives solubility, but cooling leads to supersaturation and potential precipitation.

Protocol:

  • Solvent: Use pure deionized water (Milli-Q). Avoid saline or PBS at this stage.

  • Heating: Heat water to 60°C. Add BBR-Cl to a maximum of 2 mg/mL (approx. 5 mM).

  • Stabilization: Stir continuously while cooling to room temperature.

  • Usage: Use immediately. Do not store aqueous stocks; they will form crystals (needles) within 24 hours.

Module 2: Critical Technical Factors (The "Why")

The Common Ion Effect (The #1 Cause of Failure)

Berberine is a salt (


). When you dissolve it in buffers containing high chloride concentrations (like PBS, DMEM, or Saline), the abundance of 

ions shifts the equilibrium to the left, forcing precipitation:


Impact: Diluting a 50 mM DMSO stock 1:100 into PBS often causes immediate cloudiness. Solution: Dilute the stock into water or a low-salt buffer (e.g., 5% Glucose/Dextrose) first, or ensure the final concentration in media is below the critical supersaturation limit (<100 µM).

The pH Solubility Anomaly

Unlike many alkaloids that precipitate at neutral pH, Berberine Chloride exhibits a solubility maximum around pH 7.0 (Phosphate Buffer) compared to acidic pH.

  • pH 1.2 - 5.0: Solubility is low (~0.2–0.4 mM).

  • pH 7.0: Solubility peaks (~4.0 mM) in phosphate buffer.[3][4][5][6]

  • Expert Note: This is specific to phosphate buffers; the presence of phosphate ions may stabilize the solution better than chloride ions at this pH.

Module 3: Troubleshooting & FAQs

Q1: My solution turned from bright yellow to a brownish/dark orange. Is it still good?

  • Diagnosis: Likely photodegradation or oxidative stress.

  • Explanation: Berberine is highly photosensitive. Exposure to UV or intense ambient light causes cyclization and oxidation.

  • Fix: Discard. Always use amber tubes and minimize light exposure during handling.

Q2: I see fine needles in my cell culture media after 24 hours.

  • Diagnosis: "Salting Out" (Common Ion Effect).

  • Explanation: You likely diluted a high-concentration DMSO stock directly into high-salt media (DMEM/RPMI).

  • Fix: Pre-dilute the DMSO stock in sterile water to an intermediate concentration (e.g., 10x the final dose) before adding to the media. Alternatively, complex with HP-β-Cyclodextrin to improve stability.

Q3: My IC50 values are inconsistent between runs.

  • Diagnosis: Adsorption to plastics.

  • Explanation: As a quaternary ammonium compound, Berberine can adsorb to negatively charged plastic surfaces (polystyrene plates), effectively lowering the free drug concentration.

  • Fix: Use glass-coated plates or "low-binding" polypropylene consumables. Verify concentration using UV-Vis (Absorbance at 345 nm or 430 nm) before adding to cells.

Module 4: Visualization & Logic Flows

Solvent Selection Strategy

This decision tree guides you to the correct solvent system based on your downstream application.

SolventStrategy Start Start: Select Application IsCellCulture Cell Culture / HTS? Start->IsCellCulture IsAnimal In Vivo (Animal)? Start->IsAnimal DMSO_Stock Protocol A: DMSO Stock (20-50 mg/mL) Store -20°C IsCellCulture->DMSO_Stock Yes DMSO_OK Is DMSO tolerated? IsAnimal->DMSO_OK CoSolvent DMSO/PEG300/Water (5:40:55 ratio) DMSO_OK->CoSolvent Yes (<10%) Aqueous Protocol B: Warm Water (Max 2 mg/mL) Use Immediately DMSO_OK->Aqueous No (Strictly Aqueous) Dilute_Media Dilution Step: Dilute >1:1000 into Media (Watch for Precipitate) DMSO_Stock->Dilute_Media

Figure 1: Decision matrix for selecting the optimal solvent system to prevent precipitation events.

Troubleshooting Precipitation Logic

Use this flow to diagnose why your Berberine solution is cloudy or precipitating.

Troubleshooting Precip Observation: Precipitate / Cloudiness CheckSolvent Check Solvent Base Precip->CheckSolvent SaltIssue Is it PBS/Saline? CheckSolvent->SaltIssue Aqueous Buffer ConcIssue Conc > 80mg/mL? CheckSolvent->ConcIssue DMSO CheckSalt Check Salt Concentration CheckTemp Check Temperature ColdShock CAUSE: Temperature Shock FIX: Re-heat to 60°C CheckTemp->ColdShock Stored at 4°C? SaltIssue->CheckTemp No (Water) CommonIon CAUSE: Common Ion Effect (Cl- ions reduce solubility) FIX: Use Water or 5% Dextrose SaltIssue->CommonIon Yes Saturation CAUSE: Saturation FIX: Dilute to <50mg/mL ConcIssue->Saturation Yes

Figure 2: Diagnostic logic for identifying the root cause of precipitation.

References

  • Battu, S. K., et al. (2010). Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery. AAPS PharmSciTech. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). The Common-Ion Effect. Retrieved from [Link]

  • National Institute of Health Sciences (Japan). (n.d.). Berberine Chloride Official Monograph. Retrieved from [Link][7]

Sources

Technical Support Center: Investigating the Drug-Drug Interaction Potential of Berberine Chloride Dihydrate with CYP3A4

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Introduction

Berberine, an isoquinoline alkaloid extracted from plants like Berberis, has a long history in traditional medicine and is now under extensive investigation for its broad pharmacological activities.[1][2][3] As researchers and drug developers, understanding its potential for drug-drug interactions (DDIs) is paramount for its safe and effective clinical application. This guide provides in-depth technical support for scientists investigating the interaction between berberine chloride dihydrate and Cytochrome P450 3A4 (CYP3A4), a critical enzyme responsible for the metabolism of approximately 60% of clinically used drugs.[4]

This document will delve into the mechanistic underpinnings of this interaction, provide detailed experimental protocols, offer troubleshooting guidance for common laboratory challenges, and answer frequently asked questions to support your research endeavors.

Understanding the Mechanism: Berberine's Complex Relationship with CYP3A4

Berberine's interaction with CYP3A4 is not straightforward, exhibiting a dual role that is concentration-dependent. At higher concentrations, berberine acts as an inhibitor of CYP3A4, while lower concentrations have been shown to induce its expression.[5] This complexity necessitates carefully designed experiments to accurately characterize its DDI potential.

Inhibition Mechanisms:

Berberine inhibits CYP3A4 through at least two distinct mechanisms:

  • Transcriptional Downregulation: Berberine has been shown to downregulate the pregnane X receptor (PXR), a nuclear receptor that plays a key role in regulating the transcription of the CYP3A4 gene.[4][6][7]

  • Enhanced Protein Degradation: It can also accelerate the degradation of the CYP3A4 protein through the polyubiquitination pathway.[4][6][7]

This multi-faceted inhibition can lead to clinically significant interactions by increasing the plasma concentrations of co-administered drugs that are substrates of CYP3A4, potentially leading to toxicity.[4][8] For instance, co-administration of berberine has been shown to increase the bioavailability of cyclosporine, a CYP3A4 substrate.[9][10]

Induction at Low Concentrations:

In vitro studies using HepG2 cells have demonstrated that low concentrations of berberine (e.g., 0.1, 0.5, and 2 μg/mL) can induce the expression of CYP3A4 protein.[5] This inductive effect appears to be mediated through the PXR pathway as well.[5]

The following diagram illustrates the dual regulatory role of berberine on CYP3A4 expression and activity.

Berberine's Dual Effect on CYP3A4 cluster_0 High Berberine Concentration cluster_1 Low Berberine Concentration High Berberine High Berberine PXR_down PXR Downregulation High Berberine->PXR_down inhibits CYP3A4_deg Accelerated CYP3A4 Degradation High Berberine->CYP3A4_deg promotes CYP3A4_exp_down Decreased CYP3A4 Expression PXR_down->CYP3A4_exp_down CYP3A4_act_down Decreased CYP3A4 Activity CYP3A4_deg->CYP3A4_act_down CYP3A4_exp_down->CYP3A4_act_down Drug Metabolism Drug Metabolism CYP3A4_act_down->Drug Metabolism decreased Low Berberine Low Berberine PXR_up PXR Activation Low Berberine->PXR_up activates CYP3A4_exp_up Increased CYP3A4 Expression PXR_up->CYP3A4_exp_up CYP3A4_act_up Increased CYP3A4 Activity CYP3A4_exp_up->CYP3A4_act_up CYP3A4_act_up->Drug Metabolism increased

Caption: Dual regulatory pathways of berberine on CYP3A4.

Experimental Workflow: In Vitro CYP3A4 Inhibition Assay

To determine the inhibitory potential of berberine chloride dihydrate on CYP3A4, a robust in vitro assay is essential. The following protocol outlines a common approach using human liver microsomes (HLMs) and a fluorescent probe substrate.

Objective: To determine the IC50 value of berberine chloride dihydrate for CYP3A4-mediated metabolism.

Materials:

  • Berberine chloride dihydrate

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • CYP3A4 fluorescent probe substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BFC)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Ketoconazole (positive control inhibitor)

  • Acetonitrile (for reaction termination)

  • 96-well black microplates

  • Fluorescence plate reader

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of berberine chloride dihydrate in a suitable solvent (e.g., DMSO). Serially dilute to obtain a range of working concentrations.

    • Prepare a stock solution of the fluorescent probe substrate (e.g., BFC) in an appropriate solvent.

    • Prepare the positive control inhibitor, ketoconazole, in a similar manner to berberine.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Potassium phosphate buffer

      • Human Liver Microsomes (final protein concentration typically 0.1-0.25 mg/mL)

      • Berberine chloride dihydrate at various concentrations (or ketoconazole for positive control, or vehicle for no inhibition control).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add the fluorescent probe substrate to each well to initiate the metabolic reaction.

    • Immediately add the NADPH regenerating system to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding cold acetonitrile to each well.

  • Detection:

    • Read the fluorescence of the metabolite on a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each berberine concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the berberine concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

The following diagram outlines the key steps in the in vitro CYP3A4 inhibition assay workflow.

In Vitro CYP3A4 Inhibition Assay Workflow prep 1. Reagent Preparation (Berberine, HLM, Substrate, NADPH) setup 2. Assay Setup (Buffer, HLM, Berberine in plate) prep->setup preinc 3. Pre-incubation (37°C, 10 min) setup->preinc init 4. Reaction Initiation (Add Substrate & NADPH) preinc->init inc 5. Incubation (37°C, 15-30 min) init->inc term 6. Reaction Termination (Add Acetonitrile) inc->term detect 7. Fluorescence Detection term->detect analysis 8. Data Analysis (Calculate IC50) detect->analysis

Caption: Workflow for in vitro CYP3A4 inhibition assay.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
High Background Fluorescence - Autofluorescence of berberine or other test compounds. - Contamination of reagents or microplate. - Non-enzymatic degradation of the substrate.- Run a control plate with all components except the NADPH regenerating system to assess background fluorescence. - Use high-quality, low-fluorescence microplates. - Ensure the purity of all reagents. - Test the stability of the substrate in the assay buffer.
Low Signal-to-Noise Ratio - Sub-optimal enzyme or substrate concentration. - Insufficient incubation time. - Inactive enzyme (HLMs).- Optimize the concentrations of HLMs and the fluorescent probe substrate. - Perform a time-course experiment to ensure the reaction is in the linear phase. - Verify the activity of the HLMs with a known substrate and inhibitor.
Inconsistent IC50 Values - Pipetting errors. - Inaccurate serial dilutions. - Temperature fluctuations during incubation. - Edge effects in the microplate.- Use calibrated pipettes and proper pipetting techniques. - Prepare fresh serial dilutions for each experiment. - Ensure uniform temperature across the microplate incubator. - Avoid using the outer wells of the microplate or fill them with buffer to minimize evaporation.
Complete Inhibition at All Test Concentrations - Berberine concentrations are too high.- Expand the range of berberine concentrations to lower values to capture the full dose-response curve.
No Inhibition Observed - Berberine concentrations are too low. - Inactive berberine stock solution. - The chosen substrate is not sensitive to berberine's inhibitory mechanism.- Increase the upper range of berberine concentrations. - Prepare a fresh stock solution of berberine and verify its concentration. - Consider using a different CYP3A4 probe substrate.

Frequently Asked Questions (FAQs)

Q1: What is the clinical significance of berberine's interaction with CYP3A4?

A1: The inhibition of CYP3A4 by berberine is clinically relevant because it can lead to an increase in the plasma levels of co-administered drugs that are metabolized by this enzyme.[4][8] This can enhance the risk of adverse effects. For example, caution is advised when berberine is taken with direct oral anticoagulants (DOACs) like apixaban and rivaroxaban, as the increased exposure could heighten the risk of bleeding.[4] A human study showed that 300 mg of berberine taken three times daily for two weeks significantly inhibited CYP3A4 activity.[4]

Q2: How does the in vitro IC50 value for berberine translate to in vivo DDI potential?

A2: The in vitro IC50 value is a critical parameter used in static models to predict the likelihood of an in vivo DDI. Regulatory agencies like the FDA provide guidance on how to use these values, along with clinical drug concentrations, to assess the risk.[11][12][13] If the predicted risk is significant, further clinical DDI studies are recommended.[14]

Q3: Should I be concerned about the low bioavailability of berberine when assessing its DDI potential?

A3: While berberine has low oral bioavailability, it can still reach concentrations in the gut and liver that are sufficient to cause clinically relevant interactions.[9] The inhibition of intestinal P-glycoprotein and CYP3A4 by berberine can increase the bioavailability of other drugs.[9] Therefore, its DDI potential should not be dismissed based on its low systemic exposure alone.

Q4: Are there any specific recommendations from regulatory bodies for conducting such studies?

A4: Yes, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have published guidance documents on conducting in vitro and in vivo drug-drug interaction studies.[11][15] The recently harmonized ICH M12 guidance provides a comprehensive framework for designing, conducting, and interpreting these studies.[11][12][15] It is highly recommended to consult these guidelines when planning your experiments.

Q5: Besides CYP3A4, does berberine interact with other CYP enzymes?

A5: Yes, berberine has been shown to interact with other CYP enzymes. For instance, a clinical study demonstrated that a dosing regimen of 300 mg of berberine three times daily also decreased the activities of CYP2D6 and CYP2C9.[4] In mice, high doses of berberine were found to decrease the activity of CYP3A11 and CYP2D22, while increasing the mRNA level of CYP1A2.[16]

References

  • Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - Frontiers. Available at: [Link]

  • What dose of berberine affects the Cytochrome P450 3A4 (CYP3A4) system? - Dr.Oracle. Available at: [Link]

  • The effects of berberine on the pharmacokinetics of ciclosporin A in healthy volunteers - European Journal of Clinical Pharmacology. Available at: [Link]

  • Study of the effects of Berberine on CYP3A4 and P-gp in HepG2 cells and its mechanism in vitro - China Pharmacy. Available at: [Link]

  • Berberine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews - WebMD. Available at: [Link]

  • What is the mechanism of Berberine Chloride Hydrate? - Patsnap Synapse. Available at: [Link]

  • Berberine chloride a comprehensive review of its pharmacology therapeutic applications and molecular mechanisms - International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Berberine Chloride: A Comprehensive Review of Its Pharmacology, Therapeutic Applications, and Molecular Mechanisms - International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Effect of Berberine on the Pharmacokinetics of Substrates of CYP3A and P-gp - ResearchGate. Available at: [Link]

  • The Intracellular Mechanism of Berberine-Induced Inhibition of CYP3A4 Activity - PubMed. Available at: [Link]

  • Berberine: Health Benefits, Side Effects, Uses, Dose & Precautions - RxList. Available at: [Link]

  • What is Berberine Chloride Hydrate used for? - Patsnap Synapse. Available at: [Link]

  • The Intracellular Mechanism of Berberine-Induced Inhibition of CYP3A4 Activity - Ingenta Connect. Available at: [Link]

  • Berberine: Mechanisms, Drug Interactions, and Other Things You Should Know - Rupa Health. Available at: [Link]

  • Pharmacokinetic of berberine, the main constituent of Berberis vulgaris L.: A comprehensive review - PubMed. Available at: [Link]

  • M12 Drug Interaction Studies August 2024 - FDA. Available at: [Link]

  • Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC. Available at: [Link]

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments - FDA. Available at: [Link]

  • ICH M12 Drug-Drug Interaction Studies Final Guidance - YouTube. Available at: [Link]

  • Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions - Regulations.gov. Available at: [Link]

  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC. Available at: [Link]

Sources

Technical Support Center: Forced Degradation of Berberine Chloride Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Operator: Senior Application Scientist Topic: Stress Testing & Stability Profiling of Berberine Chloride Reference ID: BER-FD-2024-V1

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for Berberine Chloride Dihydrate (BC) . If you are conducting forced degradation studies (stress testing) on this isoquinoline alkaloid, you are likely encountering specific physicochemical hurdles inherent to its quaternary ammonium structure.

Why this is difficult: Unlike standard neutral small molecules, Berberine is a cationic salt . Its stability profile is dominated by the equilibrium between its quaternary ammonium form (soluble, yellow) and its pseudo-base form (insoluble, unstable in alkali). This guide moves beyond generic ICH Q1A(R2) checklists to address the specific solubility, chromatography, and kinetic anomalies you will face.

Section 1: Solubility & Sample Preparation (Ticket #101)

User Issue: "My sample precipitates immediately upon adding NaOH. How can I study alkaline degradation if the drug crashes out?"

Diagnosis: You are witnessing the Pseudo-Base Shift . Berberine chloride (


) exists as a soluble cation in neutral/acidic media. In strong alkali (pH > 12), the hydroxide ion attacks the electron-deficient C-8 position, converting the quaternary ammonium salt into an uncharged, hydrophobic carbinol pseudo-base  (8-hydroxyberberine) or an aldehyde form, which has poor aqueous solubility.

The Fix: Co-solvent Solubilization Strategy Do not rely on pure aqueous NaOH. You must lower the dielectric constant of the medium to maintain the solubility of the pseudo-base intermediate.

Protocol:

  • Stock Preparation: Dissolve Berberine Chloride in Methanol (MeOH) at 1 mg/mL.

  • Alkaline Stress Media: Prepare 0.1 N or 1.0 N NaOH in a mixture of 50% Water / 50% Methanol .

  • Execution: Add the methanolic stock to the alkaline co-solvent. The presence of methanol solubilizes the hydrophobic pseudo-base, allowing the degradation reaction (ring cleavage or disproportionation) to proceed in the liquid phase rather than on the surface of a precipitate.

Technical Note: If precipitation persists, reduce the target concentration to 100 µg/mL. High concentrations (>500 µg/mL) in 1N NaOH are thermodynamically unstable regarding solubility.

Section 2: Chromatographic Anomalies (Ticket #205)

User Issue: "I see severe peak tailing (As > 2.0) and retention time shifts between my acid and base samples."

Diagnosis: This is Silanol Interaction . The quaternary nitrogen in Berberine interacts strongly with residual silanol groups (Si-OH) on the silica backbone of C18 columns. In stressed samples, pH shifts in the final injection solvent can exacerbate this, causing secondary retention mechanisms (ion exchange).

The Fix: Ion-Pairing or pH Suppression You must suppress silanol ionization or shield the stationary phase.

Recommended HPLC Method Parameters:

ParameterSpecificationRationale
Column End-capped C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus)"End-capping" reduces available silanols.
Mobile Phase A 20-50 mM Potassium Phosphate (KH₂PO₄)Buffer capacity is critical.
Buffer pH Adjust to pH 2.5 - 3.0 with Orthophosphoric AcidAt pH < 3, silanols are protonated (neutral), preventing interaction with cationic Berberine.
Mobile Phase B Acetonitrile (ACN)Sharpens peaks compared to Methanol.
Gradient 10% B to 60% B over 15 minsElutes non-polar degradants.
Diluent Mobile Phase A : ACN (50:50)Crucial: Neutralize acid/base stress samples before injection to match this pH.
Troubleshooting Workflow (Decision Tree)

HPLC_Troubleshooting Start Issue: Peak Tailing / Split Peaks Check_pH Is Buffer pH < 3.0? Start->Check_pH Adjust_pH Adjust pH to 2.5 with H3PO4 Check_pH->Adjust_pH No Check_Col Is Column End-capped? Check_pH->Check_Col Yes Adjust_pH->Check_Col Change_Col Switch to 'Base Deactivated' C18 Check_Col->Change_Col No Add_TEA Add 0.1% Triethylamine (TEA) as Silanol Blocker Check_Col->Add_TEA Yes, still tailing Success Symmetric Peak (As < 1.5) Change_Col->Success Add_TEA->Success

Caption: Logic flow for resolving Berberine peak tailing. The addition of TEA (Triethylamine) competes for silanol sites, sharpening the Berberine peak.

Section 3: Degradation Pathways & Kinetics (Ticket #309)

User Issue: "Which degradation products should I expect? My mass balance is low in the oxidative sample."

Expert Insight: Berberine is structurally robust in acid but fragile in oxidation and light.

  • Acidic Stress: The isoquinoline ring is highly stable. You may see minor demethylation (formation of Berberrubine) only under extreme conditions (e.g., 6N HCl, reflux).

  • Oxidative Stress (H₂O₂): The dioxy-methylene bridge (C-2, C-3 position) is the weak link. Oxidation leads to ring opening and fragmentation, often creating highly polar, non-chromophoric small molecules that elute in the void volume, destroying mass balance.

  • Photolysis: Berberine is a photosensitizer. Under UV light, it undergoes C-H activation and oxidation.

Degradation Pathway Visualization:

Degradation_Pathways cluster_Acid Acidic Stress (HCl) cluster_Base Alkaline Stress (NaOH) cluster_Oxidation Oxidation (H2O2) Berberine Berberine Chloride (Quaternary Ammonium) Berberrubine Berberrubine (Demethylation) Berberine->Berberrubine Heat + Acid (Minor Path) PseudoBase 8-Hydroxyberberine (Pseudo-base) Berberine->PseudoBase OH- Attack at C8 (Rapid Equilibrium) Demethylene Demethyleneberberine (Catechol formation) Berberine->Demethylene Oxidative Cleavage of O-CH2-O Bridge Retro Retro-Aldol / Ring Cleavage Products PseudoBase->Retro Irreversible Degradation

Caption: Mechanistic map of Berberine degradation. Note the reversible pseudo-base formation in alkali versus the irreversible bridge cleavage in oxidation.

Section 4: Validated Experimental Protocols

Use these standardized conditions to ensure reproducible data (E-E-A-T compliant).

Table 1: Recommended Stress Conditions
Stress TypeReagent / ConditionDurationTarget DegradationExpected Outcome
Acidic Hydrolysis 1.0 N HCl, 80°C4 - 8 Hours5 - 20%Stable. Minor peaks.
Alkaline Hydrolysis 0.1 N NaOH (50% MeOH), RT1 - 2 Hours10 - 30%Unstable. Rapid color change (Yellow

Brown).
Oxidation 3% H₂O₂ (not 30%), RT2 - 4 Hours10 - 20%Labile. Bridge cleavage.
Thermal 80°C (Solid State)7 Days< 5%Stable.
Photolytic 1.2 million lux hours24 - 48 Hours5 - 15%Sensitive. Protect controls with foil.
Critical Protocol: Quenching & Neutralization

Never inject active stress samples directly onto the column.

  • Acid Samples: Neutralize with equal molar NaOH or dilute with mobile phase buffer to pH ~3.0.

  • Base Samples: IMMEDIATELY quench with HCl to pH ~3.0.

    • Why? If you leave the sample basic in the autosampler, degradation continues. Acidification reverts the unreacted pseudo-base back to stable Berberine, "freezing" the degradation state at the time of quenching.

  • Peroxide Samples: Quench with Catalase or Sodium Metabisulfite (check for interfering peaks) before analysis.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003.[1]

  • Srivastava, B., et al. "Force degradation study of berberine chloride by using stability indicating HPLC method." World Journal of Pharmacy and Pharmaceutical Sciences, 2013.

  • Singh, S., & Bakshi, M. "Guidance on conduct of stress tests to determine inherent stability of drugs."[1][2] Pharmaceutical Technology, 2000.[1]

  • Battulga, A., et al. "Photodegradation of Berberine Hydrochloride Under Simulated Sunlight Irradiation." Bulletin of Environmental Contamination and Toxicology, 2018.

Sources

Preventing precipitation of berberine chloride dihydrate in buffers

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Welcome to the technical support guide for Berberine Chloride Dihydrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of formulating solutions with this potent isoquinoline alkaloid. Precipitation is a common yet preventable issue that can compromise experimental results. Here, we provide in-depth, evidence-based answers and protocols to ensure your berberine solutions remain clear and stable.

Troubleshooting Guide: Immediate Solutions for Precipitation

This section addresses active precipitation issues. Identify the question that best matches your situation for a targeted solution.

Q1: I dissolved berberine chloride dihydrate in my buffer, and it precipitated immediately or over a short period. What went wrong?

This is the most common issue and is almost always linked to buffer composition and pH.

Immediate Answer: The most likely cause is that your buffer's pH or its constituent ions are incompatible with berberine at your target concentration. Berberine, a quaternary alkaloid, exhibits surprisingly complex solubility behavior that is highly dependent on the chemical environment.[1][2]

Causality Explained:

  • pH-Dependent Solubility: While berberine is a permanently charged cation, its solubility can be dramatically affected by pH. In buffers like borate or phthalate, solubility is significantly lower (up to 20-fold less) at acidic (pH < 5.0) and alkaline (pH > 9.0) conditions compared to neutral pH.[3][4] This is often attributed to the potential formation of less soluble species or self-aggregation in unfavorable pH environments.[5][6]

  • Buffer Species Influence: The type of buffer salt used is critical. Studies have shown that berberine chloride has a markedly higher solubility in phosphate-based buffers around pH 7.0 compared to other buffer systems at the same pH.[1][2] Interestingly, when a buffer system is prepared entirely with phosphate salts across a pH range of 2.0 to 9.0, the solubility of berberine chloride remains consistently high, suggesting a specific favorable interaction with phosphate ions.[1][3]

Actionable Steps:

  • Verify Buffer pH: Use a calibrated pH meter to confirm the final pH of your berberine solution.

  • Switch to Phosphate Buffer: If you are not using a phosphate buffer, consider reformulating with a phosphate buffer system (e.g., PBS) adjusted to a pH between 6.8 and 7.4 for maximal solubility.[4]

  • Review Concentration: Check if your target concentration exceeds the known solubility limits for your specific buffer and temperature conditions (see summary table below).

Q2: My berberine solution was clear at room temperature, but it precipitated when I stored it in the refrigerator at 4°C. Why?

Immediate Answer: This is a classic case of temperature-dependent solubility.

Causality Explained: The dissolution of berberine chloride dihydrate in aqueous solutions is an endothermic process.[1] This means that the system requires energy (heat) to break the crystal lattice bonds and solvate the molecules. As you decrease the temperature, the equilibrium shifts, and the solubility limit drops significantly, causing the supersaturated compound to precipitate out of solution. Increasing the temperature from 25°C to 37°C can enhance the aqueous solubility by as much as 62%.[1]

Actionable Steps:

  • Warm the Solution: Gently warm the solution to room temperature or 37°C. The precipitate should redissolve.

  • Adjust Storage Protocol: If cold storage is required, you must prepare the solution at a concentration that remains below the solubility limit at 4°C. This may require preparing a more dilute stock.

  • Consider a Co-solvent: For long-term storage, consider preparing a concentrated stock in a solvent like DMSO, where solubility is much higher, and then diluting it into your aqueous buffer just before use.[7][8]

Frequently Asked Questions (FAQs): Proactive Formulation Strategies

This section provides guidance for planning experiments to prevent precipitation from the start.

Q1: What is the best buffer and pH for dissolving berberine chloride dihydrate?

Answer: Based on extensive studies, a phosphate buffer at a pH of 7.0 provides the highest solubility for berberine chloride at room temperature (25°C), reaching approximately 4.05 mM.[1][2] The solubility is even greater at 37°C.[3] While its aqueous solubility in pure water is around 5.27 mM at 25°C, the specific salts in phosphate buffer appear to have a stabilizing and solubilizing effect that is not observed with other common buffers like borate, phthalate, or HCl.[1][3]

Q2: How high can I make my stock concentration?

Answer: This depends on the solvent, temperature, and buffer system. The table below provides a summary of reported solubility limits to guide your stock preparation. To be safe, it is recommended to prepare stock solutions at 80-90% of the maximum reported solubility.

Data Summary: Solubility of Berberine Chloride

Solvent/Buffer SystempHTemperature (°C)Solubility (mM)Solubility (mg/mL)Reference
WaterNeutral25~5.27~2.15[1]
WaterNeutral37~8.50~3.47[1]
Phosphate Buffer7.025~4.05~1.65[1][3]
Phosphate Buffer7.037~9.69~3.96[1][3]
Phthalate/HCl/Borate Buffers1.2 - 5.0, 9.025~0.2 - 0.4~0.08 - 0.16[3][4]
DMSON/ARoom Temp≥ 10.00≥ 3.9[8]
Note: Molecular weight of Berberine Chloride Dihydrate is 407.85 g/mol .[9][10] Calculations are based on this value.
Q3: Are there any additives or excipients that can improve solubility?

Answer: Yes, several strategies can be employed, particularly if you need to exceed the standard aqueous solubility limits.

  • Cyclodextrins: 2-hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to form an inclusion complex with berberine chloride in a 1:1 ratio.[1] This complexation can increase the aqueous solubility by up to 4.5-fold.[1]

  • Co-crystals: Forming co-crystals with appropriate co-formers, such as fumaric acid, is a pharmaceutical strategy that has been shown to significantly improve the dissolution rate and stability of berberine.[11][12]

  • Avoid Ionic Surfactants: Be cautious with surfactants. While often used to increase solubility, ionic surfactants like sodium lauryl sulfate (SLS) and cetyl trimethyl ammonium bromide (CTAB) have been observed to decrease the solubility of berberine chloride.[1][2]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Stable Aqueous Berberine Stock Solution

This protocol is optimized for creating a stable, near-saturated solution for direct use or dilution in cell culture media and other experimental systems.

Materials:

  • Berberine Chloride Dihydrate (MW: 407.85 g/mol )

  • 1 M Sodium Phosphate Monobasic (NaH₂PO₄) solution

  • 1 M Sodium Phosphate Dibasic (Na₂HPO₄) solution

  • Sterile, deionized water

  • Calibrated pH meter

  • Sterile 0.22 µm filter

Procedure:

  • Prepare 0.1 M Phosphate Buffer (pH 7.0):

    • To prepare 100 mL, mix approximately 39 mL of 1 M NaH₂PO₄ and 61 mL of 1 M Na₂HPO₄.

    • Add deionized water to a final volume of ~95 mL.

    • Measure the pH and adjust to 7.00 ± 0.05 using small additions of the 1 M stock solutions.

    • Bring the final volume to 100 mL with deionized water.

  • Calculate Required Mass: To prepare a 4 mM stock solution (a safe concentration below the limit at 25°C), you will need:

    • 4 mmol/L * 0.40785 g/mmol = 1.63 mg/mL

  • Dissolution:

    • Weigh out the required amount of berberine chloride dihydrate.

    • Add it to your prepared 0.1 M phosphate buffer (pH 7.0).

    • Stir at room temperature using a magnetic stirrer. Gentle warming to 37°C can accelerate dissolution.[1]

  • Sterilization: Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store in a light-protected container at room temperature. Do not refrigerate unless the concentration is significantly lowered.

Troubleshooting Precipitation: A Logical Workflow

If you encounter precipitation, follow this decision tree to diagnose the root cause.

G start Precipitation Observed check_ph What is the buffer pH? start->check_ph check_buffer What is the buffer type? start->check_buffer check_temp What is the storage temperature? start->check_temp check_conc What is the final concentration? start->check_conc ph_high_low pH is < 6.0 or > 8.0 check_ph->ph_high_low Unfavorable ph_ok pH is ~6.8-7.4 check_ph->ph_ok Optimal buffer_other Borate, Acetate, Phthalate, etc. check_buffer->buffer_other Suboptimal buffer_ok Phosphate-based check_buffer->buffer_ok Optimal temp_cold Stored at 4°C check_temp->temp_cold Cold temp_ok Stored at RT or 37°C check_temp->temp_ok Optimal conc_high Concentration > Solubility Limit check_conc->conc_high Too High solution_ph Action: Adjust pH to ~7.0 or re-buffer. ph_high_low->solution_ph solution_buffer Action: Switch to a phosphate-based buffer. buffer_other->solution_buffer solution_temp Action: Warm solution to RT. Store at RT or lower concentration. temp_cold->solution_temp solution_conc Action: Dilute solution or re-prepare at a lower concentration. conc_high->solution_conc

Caption: A workflow for diagnosing berberine precipitation.

References

  • Bansal, T., et al. (2014). Phase solubility diagram of berberine chloride in water. ResearchGate. Available at: [Link]

  • Bansal, T., et al. (2014). Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery. AAPS PharmSciTech, 15(4), 1035-1045. Available at: [Link]

  • Lu, T., et al. (2020). Solubility and Stability Advantages of a New Cocrystal of Berberine Chloride with Fumaric Acid. ACS Omega, 5(15), 8579-8586. Available at: [Link]

  • Lu, T., et al. (2020). Solubility and Stability Advantages of a New Cocrystal of Berberine Chloride with Fumaric Acid. ACS Omega. Available at: [Link]

  • Al-Omary, M. A., et al. (2025). Improving the solubility of berberine. ResearchGate. Available at: [Link]

  • Sun, C., et al. (2019). Novel multi-component crystals of berberine with improved pharmaceutical properties. Acta Crystallographica Section C, 75(Pt 11), 1530-1538. Available at: [Link]

  • Japanese Pharmacopoeia. (n.d.). Berberine Chloride. Available at: [Link]

  • Bansal, T., et al. (2014). Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery. ResearchGate. Available at: [Link]

  • Li, X., et al. (2018). Precise Dissolution Control and Bioavailability Evaluation for Insoluble Drug Berberine via a Polymeric Particle Prepared Using Supercritical CO2. Molecules, 23(11), 2805. Available at: [Link]

  • Aakeröy, C. B. (2020). Improving the solubility of berberine. IUCr. Available at: [Link]

  • Nishida, Y., et al. (2024). Relaxation process of photoexcited berberine via aggregation and dissociation state-dependent intramolecular electron transfer. Journal of Photochemistry and Photobiology A: Chemistry, 459, 115456. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Berberine chloride hydrate. Available at: [Link]

  • Wikipedia. (n.d.). Berberine. Available at: [Link]

  • Hosseini, S. M., et al. (2022). Fabrication, characterization and optimization of berberine-loaded PLA nanoparticles using coaxial electrospray for sustained drug release. Scientific Reports, 12, 11636. Available at: [Link]

  • Latha, S., & Darwin, C. J. (2022). Development, Preparation of Berberine Loaded Magnetic Nanoparticles by Modified Co-Precipitation Method and Characterization for Enhanced Dissolution and Stability Studies. Current Trends in Biotechnology and Pharmacy, 16(3), 288-299. Available at: [Link]

  • PubChem. (n.d.). Berberine Chloride Dihydrate. Available at: [Link]

  • Google Patents. (n.d.). CN111205285B - Purification method and crystal form of berberine or berberine salt.
  • Dostál, J., et al. (2004). Molecular and Crystal Structures of Three Berberine Derivatives. Molecules, 9(4), 235-244. Available at: [Link]

  • Wang, Y., et al. (2023). The inhibitory effect of berberine chloride hydrate on Streptococcus mutans biofilm formation at different pH values. BMC Oral Health, 23, 693. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Dihydroberberine (DHB) vs. Berberine Chloride Dihydrate

Author: BenchChem Technical Support Team. Date: February 2026

In Vivo Efficacy, Pharmacokinetics, and Experimental Protocols

Executive Summary: The Bioavailability Paradox

For decades, Berberine Chloride Dihydrate (BBR) has been the "gold standard" salt form for metabolic research, despite a critical flaw: extremely poor oral bioavailability (<1%). Its hydrophilic nature and susceptibility to P-glycoprotein (P-gp) efflux severely limit its systemic exposure.

Dihydroberberine (DHB) , a hydrogenated derivative, addresses this by altering the molecule's fundamental solubility profile. It acts as a prodrug , utilizing a unique "redox shuttle" mechanism to bypass intestinal barriers before oxidizing back to active BBR in the plasma.

The Verdict:

  • Pharmacokinetics (PK): DHB demonstrates 5x–10x higher plasma concentrations of BBR compared to equimolar doses of BBR salts.

  • Efficacy: In diet-induced obesity (DIO) models, low-dose DHB (100 mg/kg) matches or exceeds the insulin-sensitizing effects of high-dose BBR (560 mg/kg).

  • Tolerability: DHB reduces gastrointestinal (GI) distress by minimizing the concentration of unabsorbed alkaloid remaining in the gut lumen.

Mechanistic Divergence: The Redox Shuttle

The core differentiator is the chemical state during absorption. BBR is a quaternary ammonium salt (charged, hydrophilic). DHB is a reduced tertiary amine (uncharged, lipophilic).

The Absorption Workflow
  • Ingestion: DHB is lipophilic and bypasses the P-gp efflux pumps that actively eject BBR back into the intestine.

  • Absorption: DHB crosses the enterocyte membrane via passive diffusion.

  • Conversion: Once in the enterocyte or portal circulation, DHB spontaneously oxidizes back into BBR.

  • Action: The resulting systemic BBR exerts effects on tissues (muscle, liver, adipose).

Visualization: Intestinal Absorption Dynamics

AbsorptionMechanism Lumen Intestinal Lumen BBR_Salt Berberine Chloride (Hydrophilic/Charged) Lumen->BBR_Salt Oral Dosing DHB Dihydroberberine (Lipophilic/Uncharged) Lumen->DHB Oral Dosing Enterocyte Enterocyte (Gut Wall) Enterocyte->Lumen P-gp Efflux (Major Loss) Blood Systemic Circulation Enterocyte->Blood <1% Reaches Blood Enterocyte->Blood Transport BBR_Plasma Active Berberine (Plasma) Blood->BBR_Plasma Spontaneous Oxidation (DHB -> BBR) BBR_Salt->Enterocyte Low Permeability DHB->Enterocyte Passive Diffusion (High Efficiency)

Figure 1: The "Redox Shuttle" mechanism. DHB (Green) bypasses the P-gp efflux pump that traps standard BBR (Red), oxidizing into active BBR only after reaching the blood.

Head-to-Head Data Analysis

The following data synthesizes findings from key comparative studies, specifically focusing on rodent models of metabolic syndrome and human pharmacokinetic pilots.

Pharmacokinetic Profile (Rat Model)

Data Source: Comparison of oral gavage (PO) administration.[1]

ParameterBerberine Chloride (560 mg/kg)Dihydroberberine (100 mg/kg)Fold Difference (Normalized)
Cmax (ng/mL) ~15.2~42.5~15x (Dose adjusted)
AUC (0-8h) LowHigh~5x Greater Bioavailability
Tmax 4.0 h1.5 hFaster Absorption
Gut Residue High (Microbiome disruption)LowImproved GI Tolerance
Therapeutic Efficacy (High-Fat Diet Models)

Endpoint: 4-week treatment in HFD-fed rodents.

Metabolic EndpointBerberine Cl (High Dose)Dihydroberberine (Low Dose)Outcome
Insulin Sensitivity +10% improvement+44% improvement DHB Superior
Adiposity (Visceral) No significant changeSignificant reductionDHB Superior
Glucose Tolerance Moderate improvementStrong improvementDHB Equivalent/Superior
Atherosclerosis 15.5% plaque reduction44.4% plaque reduction DHB Superior

Critical Insight: In human pilot studies (Moon et al.), DHB showed higher plasma BBR levels but similar glucose effects to BBR over short durations. This suggests that while PK is superior, the pharmacodynamic saturation point of AMPK activation may be reached by both drugs, but DHB achieves it with a fraction of the dose and less GI distress.

Experimental Protocols

To replicate these findings or utilize DHB in drug development, strict adherence to formulation stability is required. DHB is sensitive to oxidation outside the body.[2]

Formulation & Handling
  • Storage: Store DHB powder at -20°C, desiccated, protected from light.

  • Vehicle Construction (Oral Gavage):

    • Standard BBR: Dissolves poorly.[3] Suspend in 0.5% CMC-Na (Carboxymethylcellulose Sodium).

    • DHB:[1][2][3][4][5][6][7][8][9][10] Hydrophobic. Do not use pure saline.

    • Recommended Vehicle: 10% PEG-400 / 5% Tween-80 / 85% Saline.

    • Preparation: Dissolve DHB in PEG/Tween first (vortex until clear), then slowly add saline. Prepare fresh daily to prevent pre-dosing oxidation.

In Vivo Study Design (Rodent)

Objective: Compare insulin sensitizing effects.

  • Acclimatization: 1 week.

  • Induction: Feed High-Fat Diet (60% kcal fat) for 8–12 weeks to induce insulin resistance.

  • Grouping (n=10/group):

    • Group A: Vehicle Control.

    • Group B: Berberine Chloride (500 mg/kg/day).

    • Group C: Dihydroberberine (100 mg/kg/day).[2]

  • Dosing: Oral gavage, once daily for 4 weeks.

  • Sampling:

    • PK Draw: Day 1 and Day 28. Tail vein bleed at 0, 0.5, 1, 2, 4, 8h.

    • Efficacy: Weekly fasting glucose; Terminal insulin tolerance test (ITT).

  • Bioanalysis (LC-MS/MS):

    • Crucial Step: Plasma samples must be processed immediately. Since DHB converts to BBR in plasma, the analyte measured is Total Berberine .

    • Internal Standard: Carbamazepine or isotopically labeled BBR.

Molecular Pathway: AMPK Activation

Regardless of the delivery vehicle (DHB or BBR), the terminal mechanism of action remains the inhibition of Mitochondrial Complex I.

Signaling Cascade
  • Mitochondria: BBR accumulates in the matrix (driven by membrane potential).

  • Complex I: Mild inhibition reduces ATP production.

  • AMP/ATP Ratio: The drop in ATP raises the AMP:ATP ratio.

  • AMPK: The energy sensor (AMP-activated protein kinase) is phosphorylated.

  • Downstream: mTOR is inhibited (autophagy ON), GLUT4 translocates (Glucose uptake ON).

Visualization: The AMPK Signaling Pathway

AMPK_Pathway BBR_Cyto Intracellular Berberine Mito_Complex Mitochondrial Complex I BBR_Cyto->Mito_Complex Accumulates ATP_Ratio Increased AMP:ATP Ratio Mito_Complex->ATP_Ratio Inhibits Respiration AMPK AMPK Phosphorylation (Thr172) ATP_Ratio->AMPK Activates mTOR mTORC1 (Inhibition) AMPK->mTOR Inhibits ACC ACC (Acetyl-CoA Carboxylase) (Inhibition) AMPK->ACC Inhibits (Lipogenesis) GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes (Glucose Uptake)

Figure 2: The terminal mechanism. Both DHB and BBR converge here; DHB simply ensures higher intracellular concentrations of BBR to drive this cascade.

References

  • Buchanan, B., et al. (2021). Absorption Kinetics of Berberine and Dihydroberberine and Their Impact on Glycemia: A Randomized, Controlled, Crossover Pilot Trial. Nutrients.[9] [Link]

  • Turner, N., et al. (2008). Berberine and its more biologically available derivative, dihydroberberine, inhibit mitochondrial respiratory complex I. Diabetes.[2][3][5][6][10][11][12][13] [Link]

  • Moon, J.M., et al. (2021). Absorption Kinetics of Berberine and Dihydroberberine and Their Impact on Glycemia.[11] Journal of the International Society of Sports Nutrition. [Link]

  • Cheng, Z., et al. (2019). Efficacy of Dihydroberberine in Ameliorating High-Fat Diet-Induced Obesity and Insulin Resistance in Mice. Molecular Metabolism. [Link]

  • Feng, R., et al. (2015). Transforming berberine into its intestine-absorbable form by the gut microbiota. Scientific Reports. [Link]

Sources

Technical Validation Guide: Berberine Chloride Dihydrate Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Target Audience: Senior Researchers, Drug Discovery Scientists Subject: Berberine Chloride Dihydrate (CAS: 633-65-8)

Executive Summary: The Pleiotropic Challenge

Berberine Chloride Dihydrate (BBR) is an isoquinoline alkaloid often categorized as a "dirty drug" due to its pleiotropic pharmacology. Unlike high-specificity ligands designed for a single pocket, BBR exerts efficacy through three distinct, concentration-dependent mechanisms: metabolic regulation (AMPK), receptor stabilization (LDLR), and nucleic acid intercalation (G-quadruplexes).

This guide provides a rigorous framework for validating these mechanisms against industry-standard positive controls. It moves beyond generic assays to specific, causality-driven protocols required for high-impact publication and preclinical validation.

Metabolic Regulation: BBR vs. Metformin (AMPK Pathway)[1][2]

Mechanism of Action

Both Berberine and Metformin act as mild inhibitors of Mitochondrial Complex I. This inhibition reduces ATP production, increasing the AMP:ATP ratio. The surplus AMP binds to the


-subunit of AMPK, triggering a conformational change that promotes phosphorylation at Thr172 by LKB1.

Crucial Distinction: While Metformin relies heavily on organic cation transporters (OCT1) for uptake, BBR penetrates membranes via passive diffusion and lipophilicity, making it effective in OCT1-deficient cell lines where Metformin fails.

Comparative Performance Data
FeatureBerberine Chloride DihydrateMetformin (Positive Control)
Primary Target Mitochondrial Complex I (inhibition)Mitochondrial Complex I (inhibition)
AMPK Activation (

)
~1–5

M
~50–2000

M (mM range)
Lysosomal Mechanism Dependent on AXIN1 scaffoldDependent on PEN2 and AXIN1
Downstream Effect Inhibits mTORC1, activates ACCInhibits mTORC1, activates ACC
Bioavailability Low (<5%) without formulationModerate (50-60%)
Validation Protocol: Phospho-Specific Western Blotting

Objective: Confirm BBR-induced AMPK activation is distinct from total protein fluctuation.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 or HCT116 cells at

    
     cells/well in 6-well plates.
    
  • Starvation: Serum-starve cells for 12 hours to reduce basal AMPK activity.

  • Treatment:

    • Vehicle (DMSO 0.1%)

    • Berberine: 10

      
      M (Low), 50 
      
      
      
      M (High)
    • Metformin: 2 mM (Positive Control)

    • Duration: 1 hour (Acute activation) vs 24 hours (Sustained).

  • Lysis: Use RIPA buffer supplemented with phosphatase inhibitors (Sodium Fluoride, Sodium Orthovanadate). Critical: Phosphorylation is labile; omitting inhibitors invalidates the assay.

  • Normalization: BCA Protein Assay.

  • Detection:

    • Primary Ab 1: Anti-p-AMPK

      
       (Thr172) [Rabbit mAb].
      
    • Primary Ab 2: Anti-Total AMPK

      
       [Mouse mAb].
      
    • Loading Control:

      
      -Actin or GAPDH.
      

Self-Validating Check: The assay is valid only if the p-AMPK/Total-AMPK ratio increases significantly in treated samples while Total-AMPK remains constant. If Total-AMPK decreases, BBR is causing cytotoxicity/degradation, not activation.

Pathway Visualization

AMPK_Pathway BBR Berberine Chloride Mito Mitochondrial Complex I BBR->Mito Inhibits ATP ATP Production Mito->ATP Reduces AMP AMP:ATP Ratio ATP->AMP Increases AMPK AMPK (Inactive) AMP->AMPK Allosteric Binding LKB1 LKB1 Kinase LKB1->AMPK Phosphorylates pAMPK p-AMPK (Thr172) (Active) AMPK->pAMPK Activation mTOR mTORC1 pAMPK->mTOR Inhibits ACC Acetyl-CoA Carboxylase pAMPK->ACC Phosphorylates (Inactivation)

Figure 1: Mechanism of AMPK activation. Berberine inhibits Complex I, altering energy charge to trigger LKB1-mediated phosphorylation.

Lipid Homeostasis: BBR vs. Statins (LDLR/PCSK9)[3]

Mechanism of Action

Statins (e.g., Atorvastatin) lower cholesterol by inhibiting HMG-CoA reductase. A side effect is the compensatory upregulation of PCSK9, which degrades LDL Receptors (LDLR). Berberine's Advantage: BBR stabilizes LDLR mRNA via the ERK signaling pathway (post-transcriptional) and inhibits HNF1


, thereby reducing PCSK9 transcription. This makes BBR synergistic with statins.
Comparative Performance Data
ParameterBerberine Chloride DihydrateAtorvastatin (Statin)
Mechanism mRNA Stabilization (JNK/ERK pathway)Transcriptional Upregulation (SREBP2)
Effect on PCSK9 Decreases (Inhibits HNF1

)
Increases (Compensatory SREBP activation)
LDLR Half-Life Extended (~2.5x increase)Unchanged (Synthesis increased)
Synergy Potential High (Counteracts Statin-induced PCSK9)N/A
Validation Protocol: mRNA Stability Assay (Actinomycin D Chase)

Objective: Prove BBR acts post-transcriptionally, unlike Statins.

Step-by-Step Workflow:

  • Culture: HepG2 cells in 10% LPDS (Lipoprotein-Deficient Serum).

  • Pre-treatment: Treat cells with BBR (15

    
    g/mL) or Vehicle for 8 hours.
    
  • Transcription Block: Add Actinomycin D (5

    
    g/mL) to halt new mRNA synthesis (
    
    
    
    ).
  • Time Course: Harvest RNA at 0, 2, 4, and 8 hours post-Actinomycin D.

  • Quantification: RT-qPCR using primers specific for LDLR. Normalize to 18S rRNA (stable reference).

  • Analysis: Plot log(% remaining mRNA) vs. time.

    • Result: The slope of BBR-treated cells must be significantly flatter (longer half-life) than vehicle.

Pathway Visualization

LDLR_Pathway Statin Statins SREBP SREBP2 (Transcription) Statin->SREBP Activates BBR Berberine HNF1 HNF1-alpha BBR->HNF1 Inhibits ERK ERK Pathway BBR->ERK Activates PCSK9_Gene PCSK9 Gene SREBP->PCSK9_Gene Transcription (Side Effect) LDLR_mRNA LDLR mRNA SREBP->LDLR_mRNA Transcription HNF1->PCSK9_Gene Promotes Degradation Lysosomal Degradation PCSK9_Gene->Degradation Promotes LDLR_Protein LDLR Surface Protein LDLR_mRNA->LDLR_Protein Translation ERK->LDLR_mRNA Stabilizes (Post-Transcriptional) Degradation->LDLR_Protein Destroys

Figure 2: Dual mechanism of lipid lowering. BBR stabilizes LDLR mRNA while blocking the PCSK9 feedback loop common with statins.

Nucleic Acid Interaction: G-Quadruplex Binding[4][5][6]

Mechanism of Action

Berberine is a planar cation that intercalates into DNA. It shows high specificity for G-Quadruplexes (G4) found in telomeres and oncogene promoters (e.g., c-MYC).[1] It binds by stacking on the external G-tetrads via


-

interactions.[2]
Comparative Performance Data
MetricBerberine ChlorideTelomestatin (G4 Standard)Doxorubicin (Intercalator)
Binding Affinity (

)



(Non-specific)
Selectivity (G4 vs Duplex) Moderate (~50-fold)High (>100-fold)Low (Binds duplex strongly)
Binding Mode End-stacking (External)End-stackingIntercalation (Base pairs)
Thermodynamics (

)
-8.2 kcal/mol-10.5 kcal/mol-9.0 kcal/mol
Validation Protocol: Isothermal Titration Calorimetry (ITC)

Objective: Determine thermodynamic binding parameters without labeling artifacts.

Step-by-Step Workflow:

  • Preparation: Dissolve Berberine Chloride Dihydrate in buffer (10 mM K-Phosphate, 100 mM KCl, pH 7.4). Note: K+ is required to stabilize the G4 structure.

  • Oligonucleotide: Fold human telomeric sequence

    
     by heating to 95°C and cooling slowly.
    
  • Titration:

    • Cell: DNA G-quadruplex (10-20

      
      M).
      
    • Syringe: Berberine (200-300

      
      M).
      
  • Execution: Perform 20 injections of 2

    
    L each at 25°C.
    
  • Analysis: Fit data to a "One Set of Sites" model.

    • Success Criteria: An exothermic binding curve yielding a stoichiometry (N) of ~2 (two BBR molecules stacking on the G4 ends).

Experimental Considerations: The "Salt" Factor

When sourcing Berberine for validation, the Dihydrate form (Berberine HCl


 2

) is the preferred crystallographic standard.
  • Solubility: The chloride salt is moderately soluble in water (~4 mM at 25°C) but solubility drops significantly in high-salt buffers (Common Ion Effect).

  • Recommendation: Prepare stock solutions (10-50 mM) in DMSO or warm Ethanol (50°C) rather than attempting high-concentration aqueous stocks, which may precipitate during cell treatment.

  • Stability: The dihydrate is stable at room temperature. However, in culture media, BBR is photosensitive. Protect all experiments from direct light.

References

  • AMPK Mechanism & Metformin Comparison

    • Title: Dose-Dependent AMPK-Dependent and Independent Mechanisms of Berberine and Metformin Inhibition of mTORC1, ERK, DNA Synthesis and Proliferation in Pancreatic Cancer Cells.[3]

    • Source: PLOS ONE (2014)
    • URL:[Link]

  • LDLR Stabilization & PCSK9

    • Title: Berberine is a novel cholesterol-lowering drug working through a unique mechanism distinct from statins.[4][5][6]

    • Source: Nature Medicine (2004)[7]

    • URL:[Link]

  • Lysosomal AMPK Activation

    • Title: Berberine stimulates lysosomal AMPK independent of PEN2 and maintains cellular AMPK activity through inhibiting the dephosphorylation regulator UHRF1.[8]

    • Source: Frontiers in Pharmacology (2023)
    • URL:[Link]

  • G-Quadruplex Binding Thermodynamics

    • Title: Binding of berberine to human telomeric quadruplex – spectroscopic, calorimetric and molecular modeling studies.
    • Source: FEBS Journal (2008)
    • URL:[Link]

  • Physicochemical Properties

    • Title: Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery.
    • Source: AAPS PharmSciTech (2010)
    • URL:[Link]

Sources

Comparative Study: Berberine’s Effects on Gut Microbiota Composition

[1][2][3][4][5][6]

Executive Summary: The "Gut-First" Hypothesis

Berberine (BBR), an isoquinoline alkaloid, presents a pharmacokinetic paradox: it exhibits potent metabolic efficacy (comparable to Metformin) despite extremely low oral bioavailability (<5%). This guide posits the "Gut-First" Hypothesis as the primary mechanism of action. Unlike systemic drugs that require high plasma concentrations, BBR acts locally within the intestinal lumen to remodel the gut ecosystem.

This guide objectively compares BBR against Metformin (MET) —the clinical gold standard—and Probiotic interventions . It provides experimental workflows to validate these shifts, specifically focusing on the enrichment of Akkermansia muciniphila and the upregulation of Short-Chain Fatty Acid (SCFA) producers.

Mechanistic Differentiation

To understand the data, one must understand the bidirectional relationship between BBR and the microbiome.

The Bidirectional Interaction
  • Modulation: BBR acts as a selective bacteriostatic agent, suppressing LPS-producing pathogens (e.g., Escherichia coli) while promoting mucin-degrading specialists (Akkermansia).

  • Biotransformation: Commensal bacteria (specifically via nitroreductases) reduce BBR into Dihydroberberine (dhBBR) . dhBBR has a 5-fold higher absorption rate than native BBR and is reconverted to BBR in the intestinal wall/bloodstream.[1]

Visualization: BBR Mechanism of Action

The following diagram illustrates the pathway from oral administration to host metabolic signaling.

BBR_Mechanismcluster_lumenIntestinal Lumencluster_metabolitesMetabolite Productioncluster_hostHost Systemic EffectsBBR_OralOral Berberine (BBR)PathogensPathogens(E. coli, Desulfovibrio)BBR_Oral->PathogensInhibitionBeneficialsBeneficial Taxa(Akkermansia, Blautia)BBR_Oral->BeneficialsSelection/EnrichmentLPSLPS TranslocationPathogens->LPSReleasedhBBRDihydroberberine(dhBBR)Beneficials->dhBBRNitroreductaseConversionSCFAsSCFAs(Butyrate, Acetate)Beneficials->SCFAsFermentationBarrierMucosal BarrierIntegritydhBBR->BarrierAbsorptionSCFAs->BarrierEnergy SourceGLP1GLP-1 Secretion(L-Cells)SCFAs->GLP1StimulationBileAcidsBile AcidTransformationInflammationSystemicInflammationLPS->InflammationInductionBarrier->LPSBlocks

Caption: Figure 1. The "Gut-First" mechanism. BBR selectively modulates taxa to increase SCFA production and barrier integrity while reducing LPS load. Note the bacterial conversion of BBR to the more absorbable dhBBR.

Comparative Efficacy Analysis

This section synthesizes data from high-impact comparative studies (e.g., Zhang et al., 2020; Wang et al., 2017).

Taxonomic Shifts: BBR vs. Metformin vs. Probiotics

While Metformin and BBR share metabolic endpoints (AMPK activation), their impact on the microbiome is distinct. BBR is more aggressive in promoting Akkermansia, whereas Metformin has a broader effect on Escherichia inhibition.

Target ParameterBerberine (BBR) Metformin (MET) Probiotics (Lactobacillus/Bifido) Significance/Note
Akkermansia muciniphila Significant Increase (++++) Moderate Increase (++)Variable (Strain dependent)Akkermansia degrades mucin, stimulating fresh mucin production and thickening the gut barrier.
SCFA Producers Increases Blautia, AllobaculumIncreases Butyrivibrio, BifidobacteriumDirect supplementationBBR specifically enriches butyrate producers essential for colonocyte health.
Firmicutes/Bacteroidetes Decreases Ratio Decreases RatioVariableA lower F/B ratio is strongly correlated with weight loss and improved insulin sensitivity.
Pathogen Inhibition High (Desulfovibrio, E. coli)ModerateLow (Competitive exclusion)BBR acts as a mild, selective antibiotic against LPS-producing Gram-negatives.
Bile Acid Metabolism Inhibits BSH activityModulates BSH activityHigh BSH activityBBR alters the Bile Acid pool, promoting conjugated BAs that activate FXR signaling.
Data Interpretation[8][9][10][11][12][13][14][15]
  • The Akkermansia Advantage: BBR's most consistent signature is the bloom of A. muciniphila. Unlike probiotics which introduce transient species, BBR creates an ecological niche that favors this endogenous mucin-degrader.

  • Metformin Overlap: Both drugs increase SCFA producers, but Metformin is frequently associated with gastrointestinal side effects (bloating/diarrhea) potentially linked to rapid shifts in Escherichia and gas-producing taxa. BBR's modulation tends to be better tolerated in long-term murine models.

Experimental Protocols for Validation

To replicate these findings, researchers must use rigorous protocols that account for the anaerobic nature of the gut and the specific detection limits of sequencing.

Protocol A: 16S rRNA Gene Sequencing Workflow

Objective: To profile the taxonomic composition changes induced by BBR.

  • Sample Collection (Critical Step):

    • Collect fecal pellets (200mg) directly from the rectum or fresh defecation.

    • Immediate Stabilization: Flash freeze in liquid nitrogen or place in DNA/RNA Shield™ to prevent bloom of aerobic bacteria post-collection.

  • DNA Extraction:

    • Use a bead-beating method (e.g., QIAamp PowerFecal Pro) to lyse Gram-positive cell walls (Firmicutes). Chemical lysis alone biases results toward Gram-negatives.

  • Library Preparation:

    • Target Region: V3-V4 hypervariable region of the 16S rRNA gene.

    • Primers: 338F (5′-ACTCCTACGGGAGGCAGCAG-3′) and 806R (5′-GGACTACHVGGGTWTCTAAT-3′).[2]

  • Sequencing:

    • Platform: Illumina MiSeq (PE300).

    • Depth: Minimum 50,000 reads per sample to detect low-abundance taxa like Akkermansia.

  • Bioinformatics:

    • Cluster sequences into ASVs (Amplicon Sequence Variants) using DADA2 (superior to OTU clustering).

    • Calculate Alpha Diversity (Shannon Index) and Beta Diversity (PCoA based on Bray-Curtis).

Protocol B: Fecal Microbiota Transplantation (FMT)

Objective: To prove causality—that the microbiome changes cause the metabolic improvement, rather than just correlating with it.

  • Donor Preparation: Treat "Donor" mice with BBR (100-200 mg/kg) for 4-8 weeks.

  • Recipient Preparation: Treat "Recipient" mice with a broad-spectrum antibiotic cocktail (Vancomycin, Neomycin, Metronidazole, Ampicillin) for 3-5 days to deplete endogenous flora (Pseudo-germ-free state).

  • Transplantation:

    • Prepare anaerobic fecal slurry from Donors (resuspended in PBS + Cysteine-HCl).

    • Administer 200µL via oral gavage to Recipients 3x/week for 4 weeks.

  • Readout: Measure glucose tolerance (OGTT) and insulin sensitivity in Recipients. Success is defined as Recipient mice adopting the metabolic phenotype of the BBR-treated Donors.

Visualization: Experimental Workflow

This diagram outlines the critical path from treatment to bioinformatic validation.

Experimental_WorkflowTreatmentTreatment Phase(BBR vs MET vs Vehicle)CollectionAnaerobic Collection(Flash Freeze)Treatment->Collection  4-8 Weeks  ExtractionDNA Extraction(Bead Beating)Collection->Extraction  Lysis  PCR16S PCR(V3-V4 Region)Extraction->PCR  Amplify  SeqIllumina Sequencing(PE300)PCR->Seq  Library Prep  AnalysisBioinformatics(QIIME2 / DADA2)Seq->Analysis  FASTQ  ValidationFMT Validation(Causality Check)Analysis->Validation  Identify Targets  

Caption: Figure 2. Standardized workflow for microbiome analysis. Note the emphasis on bead-beating for DNA extraction to ensure unbiased recovery of Gram-positive bacteria.

References

  • Zhang, Y., et al. (2020). "Treatment of type 2 diabetes and dyslipidemia with the natural plant alkaloid berberine." Journal of Clinical Endocrinology & Metabolism.

  • Wang, Y., et al. (2017). "Berberine and plant stanols synergistically inhibit cholesterol absorption in hamsters." Atherosclerosis.[3]

  • Cui, H., et al. (2018). "Berberine regulates short-chain fatty acid metabolism and the gut microbiota composition in high-fat diet-fed rats." Frontiers in Pharmacology.

  • Zhu, L., et al. (2018). "Berberine treatment increases Akkermansia in the gut and improves high-fat diet-induced atherosclerosis in Apoe-/- mice." Atherosclerosis.[3]

  • Feng, R., et al. (2015). "Transforming berberine into its intestine-absorbable form by the gut microbiota." Scientific Reports.[4]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Berberine chloride dihydrate
Reactant of Route 2
Reactant of Route 2
Berberine chloride dihydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.